Product packaging for Cortisone-d2(Cat. No.:)

Cortisone-d2

Cat. No.: B15142193
M. Wt: 362.5 g/mol
InChI Key: MFYSYFVPBJMHGN-MIBCFMPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cortisone-d2 is a useful research compound. Its molecular formula is C21H28O5 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O5 B15142193 Cortisone-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O5

Molecular Weight

362.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i5D,7D/t5?,7?,14-,15-,18+,19-,20-,21-

InChI Key

MFYSYFVPBJMHGN-MIBCFMPNSA-N

Isomeric SMILES

[2H]C1C([C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C)[2H]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

Foundational & Exploratory

The Rationale and Application of Deuterium-Labeled Cortisone in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium labeling, the strategic substitution of hydrogen atoms with their stable, heavier isotope deuterium, has emerged as a pivotal tool in pharmaceutical research and development. This technical guide provides an in-depth exploration of the rationale behind the deuterium labeling of cortisone, a glucocorticoid steroid hormone, for research purposes. It details the profound impact of this isotopic substitution on the pharmacokinetic and metabolic profile of cortisone, offering a less-frequent dosing regimen and a potentially improved safety profile. This document serves as a comprehensive resource, outlining the core principles, experimental methodologies, and data interpretation associated with the use of deuterated cortisone in preclinical studies.

The Rationale for Deuterium Labeling of Cortisone

The primary impetus for the deuteration of cortisone lies in the Kinetic Isotope Effect (KIE) . The bond between deuterium and carbon (C-D) is stronger and possesses a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present.[2] This phenomenon has profound implications for the metabolic fate of cortisone.

Key advantages of deuterating cortisone include:

  • Improved Metabolic Stability: The metabolism of cortisone is primarily mediated by cytochrome P450 enzymes.[2] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic degradation is reduced. This leads to a longer plasma half-life and increased overall drug exposure.

  • Reduced Formation of Toxic Metabolites: Altering the metabolic pathway can decrease the production of potentially toxic byproducts, thereby enhancing the safety profile of the drug.

  • Enhanced Pharmacokinetic Profile: The increased metabolic stability translates to improved pharmacokinetic parameters, such as a lower clearance rate and a greater area under the curve (AUC). This can potentially lead to less frequent dosing and improved patient compliance in a clinical setting.

  • Use as an Internal Standard: Deuterium-labeled cortisone serves as an ideal internal standard for quantitative analysis by mass spectrometry.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring accurate and precise quantification in complex biological matrices.

The following diagram illustrates the logical basis for employing deuterium labeling in cortisone research.

Rationale_for_Deuteration cluster_0 Core Principle cluster_1 Application in Cortisone Research Kinetic_Isotope_Effect Kinetic Isotope Effect (KIE) C-D bond is stronger than C-H bond Slower_Metabolism Slower Enzymatic Metabolism (e.g., by Cytochrome P450) Kinetic_Isotope_Effect->Slower_Metabolism Leads to Internal_Standard Ideal Internal Standard for Mass Spectrometry Kinetic_Isotope_Effect->Internal_Standard Enables use as Pharmacokinetics Improved Pharmacokinetics Slower_Metabolism->Pharmacokinetics Results in Safety Enhanced Safety Profile Slower_Metabolism->Safety Can lead to

Figure 1: Rationale for Deuterium Labeling of Cortisone.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of cortisone and its deuterated analogues.

Table 1: LC-MS/MS Parameters for Cortisone Analysis
Parameter Value
Parent Ion (m/z) 361.2
Product Ion (m/z) 163.1
Internal Standard Cortisol-d4
Limit of Detection (LOD) 1.0 ng/mL
Limit of Quantification (LOQ) 2.5 ng/mL
Precision (%CV) 1.9 - 6.0%
Accuracy (%Bias) 89.2 - 98.8%
Data compiled from a representative LC-MS/MS method for cortisone analysis in serum.[3]
Table 2: Pharmacokinetic Parameters of Corticosteroids
Corticosteroid Bioavailability Elimination Half-Life
Hydrocortisone (Cortisol)80 - 100%2 - 3 hours
Prednisolone80 - 100%2 - 3 hours
Methylprednisolone80 - 100%2 - 3 hours
Dexamethasone60 - 90%~4 hours
Budesonide~10%2 - 3 hours
General pharmacokinetic parameters for commonly used corticosteroids.[5] A study involving oral administration of 5 mg of deuterium-labeled cortisol (cortisol-d5) and cortisone-d5 to a human subject demonstrated that the plasma concentration ratio of cortisone-d5 to cortisol-d5 reached a plateau after 4-5 hours.[6]

Experimental Protocols

Synthesis of Deuterium-Labeled Cortisone

A concise method for the preparation of deuterium-labeled cortisone, specifically [6,7-²H]cortisone, has been described.[7] The synthesis involves the following key steps:

  • Starting Material: Commercially available cortisone acetate is used as the starting material.

  • Formation of a Δ(4,6)-dieneone: The cortisone acetate is converted to a Δ(4,6)-dieneone intermediate.

  • Hydrolysis and Derivatization: The side-chain ester of the Δ(4,6)-dieneone is hydrolyzed, followed by derivatization to yield the key intermediate, 17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione.

  • Deuteration: The key intermediate is then subjected to deuteration to produce the desired [6,7-²H]cortisone. Direct deuteration of the initial dienone acetate was found to be unsuccessful.[7]

  • Purification and Characterization: The final product is purified and its structure and isotopic enrichment are confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of Deuterium-Labeled Cortisone by LC-MS/MS

The quantification of cortisone and its deuterated analogues in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A general protocol is as follows:

  • Sample Preparation:

    • A known amount of a deuterated internal standard (e.g., cortisol-d4) is added to the biological sample (e.g., serum, plasma).[3]

    • The sample is subjected to protein precipitation using a solvent such as acetonitrile.

    • The supernatant is then extracted using a suitable organic solvent like ethyl acetate or through supported liquid extraction (SLE).[3]

    • The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Separation:

    • The reconstituted sample is injected into a liquid chromatograph.

    • Separation is achieved on a C18 reversed-phase column using a mobile phase gradient, typically consisting of an aqueous component (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile).[3]

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (cortisone) and the deuterated internal standard are monitored.

    • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

The following diagram illustrates a general experimental workflow for a pharmacokinetic study using deuterium-labeled cortisone.

Experimental_Workflow Start Start of Study Administer Administer Deuterium-Labeled Cortisone to Subject Start->Administer Collect_Samples Collect Biological Samples (e.g., Blood, Urine) at Timed Intervals Administer->Collect_Samples Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Collect_Samples->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis (Half-life, AUC, Clearance) LCMS_Analysis->Data_Analysis End End of Study Data_Analysis->End

Figure 2: Experimental Workflow for a Pharmacokinetic Study.

Cortisone Signaling Pathway

Cortisone itself is a pro-drug that is converted to its active form, cortisol (hydrocortisone), by the enzyme 11β-hydroxysteroid dehydrogenase. Cortisol then exerts its effects by binding to the glucocorticoid receptor (GR). The signaling pathway can be broadly divided into genomic and non-genomic mechanisms.

  • Genomic Pathway: This is the classical and slower pathway.

    • Ligand Binding: Cortisol diffuses across the cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8]

    • Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs and the translocation of the cortisol-GR complex into the nucleus.[9]

    • Gene Transcription Modulation: In the nucleus, the cortisol-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8] This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis or suppression of specific proteins that mediate the physiological effects of glucocorticoids.

  • Non-Genomic Pathway: This pathway is more rapid and does not involve direct gene transcription. It is thought to be mediated by membrane-bound GRs or other cell surface receptors, leading to the rapid activation of intracellular signaling cascades.

The following diagram provides a simplified representation of the genomic glucocorticoid signaling pathway.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_HSP Glucocorticoid Receptor (GR) + Heat Shock Proteins (HSPs) Cortisol->GR_HSP Binds to Cortisol_GR Activated Cortisol-GR Complex GR_HSP->Cortisol_GR Forms Dimer Cortisol-GR Dimer Cortisol_GR->Dimer Translocates & Dimerizes GRE Glucocorticoid Response Element (GRE) on DNA Dimer->GRE Binds to Transcription Modulation of Gene Transcription GRE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Physiological Response Protein->Response

Figure 3: Simplified Genomic Glucocorticoid Signaling Pathway.

Conclusion

The deuterium labeling of cortisone is a powerful and versatile strategy in modern drug discovery and development. It provides researchers with a tool to modulate the metabolic profile of this important steroid, potentially leading to improved therapeutic agents. Furthermore, deuterated cortisone is an indispensable component of modern bioanalytical methods, enabling the accurate and reliable quantification of cortisone in complex biological systems. This technical guide has provided a comprehensive overview of the rationale, methodologies, and applications of deuterium-labeled cortisone, serving as a valuable resource for researchers in the field.

References

Synthesis and Characterization of Cortisone-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Cortisone-d2, a deuterated analog of the glucocorticoid hormone cortisone. This isotopically labeled compound serves as a crucial internal standard for quantitative bioanalytical assays and as a tracer in metabolic studies. This document details a plausible synthetic route, comprehensive characterization methodologies, and its application in analytical workflows.

Introduction

Cortisone, a naturally occurring corticosteroid, is a key regulator of metabolism and immune function. Its synthetic analog, this compound, in which two hydrogen atoms are replaced by deuterium, is an invaluable tool in pharmaceutical research and development. The increased mass of this compound allows for its differentiation from endogenous cortisone in mass spectrometry-based assays, ensuring accurate quantification in complex biological matrices. This guide outlines a robust method for the preparation of [6,7-²H₂]cortisone and details the analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available Cortisone acetate. The overall strategy involves the introduction of a double bond, followed by deuteration and subsequent removal of protecting groups. A plausible synthetic workflow is detailed below.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Dienone Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization cluster_3 Step 4: Deuteration cluster_4 Step 5: Deprotection A Cortisone Acetate B Δ⁴,⁶-Dienone Intermediate A->B Dehydrogenation C Hydrolyzed Dienone B->C Base Hydrolysis D Bismethylenedioxy Intermediate C->D Protection E Deuterated Intermediate D->E Catalytic Deuteration (D₂) F This compound E->F Acidic Hydrolysis LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis A Biological Sample (e.g., Plasma) B Add this compound (Internal Standard) A->B C Protein Precipitation / Extraction B->C D Inject Extract onto LC Column C->D E Chromatographic Separation D->E F Ionization (e.g., ESI) E->F G Mass Analysis (Precursor Ion Selection) F->G H Fragmentation (Collision-Induced Dissociation) G->H I Mass Analysis (Product Ion Detection) H->I J Quantification (Ratio of Analyte to Internal Standard) I->J GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone Cortisone / this compound GR_complex GR-Hsp90 Complex Cortisone->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Transcription Gene Transcription GRE->Transcription Modulation mRNA mRNA Transcription->mRNA mRNA synthesis Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Protein->Cellular_Response Leads to

The Vanguard of Steroid Research: An In-depth Technical Guide to Exploratory Studies Utilizing Cortisone-d2 in Steroid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of deuterium-labeled cortisone (Cortisone-d2) as a sophisticated tool in the exploratory studies of steroid metabolism. The use of stable isotope tracers, such as this compound, has revolutionized our understanding of the dynamic and tissue-specific regulation of glucocorticoid activity. This document provides a comprehensive overview of the experimental protocols, quantitative data, and metabolic pathways elucidated through the application of this powerful analytical technique.

Introduction: The Significance of Stable Isotope Tracers in Glucocorticoid Research

Glucocorticoids, primarily cortisol in humans, are fundamental in regulating a vast array of physiological processes, including metabolism, inflammation, and immune response. The biological activity of cortisol is intricately controlled at a pre-receptor level by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which catalyze the interconversion of active cortisol and inactive cortisone. Understanding the kinetics of this "cortisol-cortisone shuttle" in different tissues is paramount for developing targeted therapies for metabolic disorders.

Deuterium-labeled steroids, such as this compound, serve as ideal tracers for in vivo metabolic studies.[1] Because they are chemically identical to their endogenous counterparts but distinguishable by mass spectrometry, they allow for the precise quantification of metabolic conversion rates without perturbing the natural physiological state.[1][2] This guide focuses on the application of 1,2-[2H]2-Cortisone (d2-cortisone) in quantifying 11β-dehydrogenase activity, the conversion of cortisol to cortisone.

Core Metabolic Pathway: The Cortisol-Cortisone Shuttle

The interconversion between cortisol and cortisone is a critical control point in glucocorticoid action. This process is mediated by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD):

  • 11β-HSD1: This enzyme is bidirectional but predominantly functions as a reductase in vivo, regenerating active cortisol from inactive cortisone, particularly in the liver and adipose tissue.

  • 11β-HSD2: This enzyme exclusively possesses dehydrogenase activity, inactivating cortisol to cortisone in mineralocorticoid target tissues like the kidneys.

The use of deuterated tracers allows for the precise measurement of the activity of these enzymes in vivo.[3]

G cluster_0 Cortisol-Cortisone Shuttle Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol 11β-HSD1 (Reductase) (e.g., Liver, Adipose) Cortisol->Cortisone 11β-HSD1 / 11β-HSD2 (Dehydrogenase) (e.g., Kidney, Adipose, Muscle)

Caption: The Cortisol-Cortisone Shuttle mediated by 11β-HSD enzymes.

Experimental Protocols

The following protocols are synthesized from methodologies employed in human in vivo studies to quantify cortisone production and metabolism using a d2-cortisone tracer.[3][4]

Validation of d2-Cortisone as a Tracer

Objective: To confirm that the deuterium label does not significantly alter the enzymatic kinetics (i.e., no primary isotope effect).[4]

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells transfected with the gene for human 11β-HSD1 (h11β-HSD1) are cultured under standard conditions.[4]

  • Incubation: The cells are incubated with either unlabeled cortisone or d2-cortisone (e.g., 2 µM for 5 hours).[4]

  • Metabolite Analysis: The rate of production of cortisol and d2-cortisol is measured from the cell media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

  • Competition Assay: To further validate, competitive binding assays are performed by incubating the cells with a fixed concentration of a radiolabeled tracer (e.g., [3H]2-cortisone) and increasing concentrations of either unlabeled cortisone or d2-cortisone.[4] The Vmax and apparent Km are then compared.[4]

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of d2-cortisone in human subjects.

Methodology:

  • Subject Recruitment: Healthy male volunteers are recruited after obtaining ethical approval.[4]

  • Tracer Administration: A bolus intravenous injection of a known amount of d2-cortisone (e.g., 141 µg) is administered.[4]

  • Blood Sampling: Venous blood samples are collected at predetermined time intervals post-injection.

  • Plasma Analysis: Plasma concentrations of d2-cortisone are measured using LC-MS/MS.[4]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance rate.[4]

Steady-State Infusion for Cortisone Production Rate

Objective: To measure the whole-body and tissue-specific cortisone production rate.

Methodology:

  • Tracer Infusion: A primed-continuous intravenous infusion of d2-cortisone is administered to achieve steady-state plasma concentrations (e.g., a loading dose of 76 µg followed by a continuous infusion of 105 µg/h).[4]

  • Arterial and Venous Sampling: For tissue-specific measurements, blood samples are drawn simultaneously from an artery and from veins draining specific tissues (e.g., hepatic vein for splanchnic circulation, superficial epigastric vein for subcutaneous adipose tissue, and a deep forearm vein for skeletal muscle).[3]

  • Steroid Measurement: The concentrations of endogenous cortisone and the d2-cortisone tracer are measured in the plasma samples by LC-MS/MS.[3][4]

  • Calculation of Production Rate: The rate of cortisone production is calculated based on the dilution of the d2-cortisone tracer by endogenously produced cortisone.

G cluster_workflow Experimental Workflow for In Vivo d2-Cortisone Studies Admin d2-Cortisone Administration (Bolus or Steady-State Infusion) Sampling Arterial and Venous Blood Sampling Admin->Sampling LCMS LC-MS/MS Analysis of Plasma Steroids Sampling->LCMS Data Data Analysis LCMS->Data PK Pharmacokinetic Parameters (t½, Vd, Clearance) Data->PK ProdRate Cortisone Production Rate (Whole-Body & Tissue-Specific) Data->ProdRate

Caption: General experimental workflow for in vivo d2-cortisone studies.

Quantitative Data from d2-Cortisone Studies

The following tables summarize the key quantitative findings from exploratory studies using d2-cortisone in healthy human subjects.

Table 1: Pharmacokinetic Parameters of d2-Cortisone in Healthy Men [4]

ParameterValueComparison with Unlabeled Cortisone
Half-life (t1/2) 48.9 minLonger (Unlabeled Cortisone: ~28 min)
Volume of Distribution (Vd) 39.5 L-
Clearance 0.27 L/minSimilar to Cortisol (0.28 L/min)
Whole Body Production Rate 21.5 ± 5.1 nmol/min-

Table 2: Tissue-Specific Cortisol and Cortisone Release Measured by Deuterated Tracers [3]

TissueParameterRelease Rate
Skeletal Muscle Cortisol Release19.7 ± 4.1 pmol/100 mL/min
Cortisone Release15.2 ± 5.8 pmol/100 mL/min
Splanchnic Circulation (Liver) Cortisol Release64.0 ± 11.4 nmol/min
Cortisone Release19.5 ± 2.8 nmol/min
Subcutaneous Adipose Cortisone Release38.7 ± 5.8 pmol/100 g/min

Conclusion and Future Directions

The use of d2-cortisone as a metabolic tracer provides a robust and precise method for quantifying cortisone production and the dynamics of the cortisol-cortisone shuttle in vivo.[3][4] The data gathered from these studies demonstrate active recycling between cortisol and cortisone in key metabolic tissues, highlighting the complexity of local glucocorticoid regulation.[3]

Future research can leverage this methodology to:

  • Investigate how 11β-HSD activity is altered in metabolic diseases such as obesity and type 2 diabetes.

  • Assess the efficacy and mechanism of action of novel 11β-HSD1 inhibitors.

  • Explore the contribution of different tissues to whole-body glucocorticoid metabolism in various physiological and pathological states.

This technical guide underscores the indispensable role of this compound in advancing our understanding of steroid metabolism, paving the way for more targeted and effective therapeutic interventions in a range of endocrine and metabolic disorders.

References

Stability of Cortisone-d2 in Biological Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of cortisone-d2 in various biological matrices. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research where deuterated cortisone is utilized as an internal standard or a tracer. This document outlines detailed experimental protocols for sample handling, extraction, and analysis, presents quantitative stability data, and visualizes key metabolic pathways.

Introduction

This compound, a deuterium-labeled analog of cortisone, is a critical tool in clinical and research settings. Its use as an internal standard in mass spectrometry-based assays allows for the precise quantification of endogenous cortisone by correcting for matrix effects and variations in sample processing. Additionally, its application as a tracer enables detailed investigation of corticosteroid metabolism and kinetics. The accuracy and reliability of studies employing this compound are fundamentally dependent on its stability within the biological matrix from the point of collection to the moment of analysis. Degradation of the analyte can lead to inaccurate quantification and misinterpretation of results. This guide provides a comprehensive examination of this compound stability in commonly used biological matrices, including plasma, serum, and urine, under various storage conditions.

Quantitative Stability Data

The stability of deuterated compounds is generally considered to be comparable to their non-deuterated counterparts. While specific long-term stability studies focusing exclusively on this compound as the primary analyte are not extensively published, the stability of endogenous cortisone and cortisol has been well-documented. The data presented below for endogenous steroids serves as a robust surrogate for estimating the stability of this compound.

Plasma and Serum

Long-Term Stability

Studies have demonstrated that cortisol in unprocessed plasma samples is stable for at least 24 weeks when stored at -20°C[1]. Given the structural similarity, it is highly probable that this compound exhibits comparable stability under these conditions.

MatrixAnalyteTemperatureDurationStability
PlasmaCortisolRoom Temp.24 hours≥86% stable[1]
PlasmaCortisol-20°C24 weeks≥90% stable[1]

Freeze-Thaw Stability

The integrity of an analyte after repeated freezing and thawing is a critical consideration for sample handling. Research indicates that cortisol in plasma is stable for at least three freeze-thaw cycles[1].

MatrixAnalyteNumber of CyclesStability
PlasmaCortisol3≥83% stable[1]
Urine

Long-Term Stability

Urinary steroids have been shown to be stable for extended periods when stored at or below -20°C. One study found that various urinary steroids are stable for at least 6 months at -20°C and -80°C[2]. For short-term storage, samples were found to be stable for up to seven days at room temperature (20-25°C) and up to 28 days at 4-6°C before freezing[2]. Glucocorticoids in 24-hour urine collections can be stored at room temperature during the collection period without significant degradation[3].

MatrixAnalyteTemperatureDurationStability
UrineSteroids20-25°C7 daysSufficient pre-freeze stability[2]
UrineSteroids4-6°C28 daysSufficient pre-freeze stability[2]
UrineSteroids-20°C6 monthsStable[2]
UrineSteroids-80°C6 monthsStable[2]

Freeze-Thaw Stability

A study on urinary steroids demonstrated stability through three freeze-thaw cycles for a panel of analytes[2].

MatrixAnalyteNumber of CyclesStability
UrineSteroids3Stable[2]
Dried Blood Spots (DBS)

Dried blood spots offer a convenient alternative for sample collection and storage. Studies on the stability of cortisol in DBS show that for long-term stability of up to one year, storage at 4°C, -20°C, or -70°C is required. At room temperature, a significant decrease in cortisol levels was observed after 6 months[4].

MatrixAnalyteTemperatureDurationStability
DBSCortisolRoom Temp.< 6 monthsStable[4]
DBSCortisol4°C1 yearStable[4]
DBSCortisol-20°C1 yearStable[4]
DBSCortisol-70°C1 yearStable[4]

Experimental Protocols

The following protocols are generalized methodologies for the extraction and analysis of this compound from biological matrices, primarily for LC-MS/MS applications.

Sample Preparation and Extraction from Plasma/Serum

Liquid-Liquid Extraction (LLE)

  • Aliquoting: Transfer 200 µL of plasma or serum to a clean polypropylene tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., a different deuterated steroid not being measured) to the sample.

  • Protein Precipitation: Add 200 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), and vortex for 5 minutes.

  • Phase Separation: Centrifuge the samples at 12,000 rpm for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 55°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol in water, prior to LC-MS/MS analysis.

Supported Liquid Extraction (SLE)

  • Sample Loading: Load 200 µL of plasma or serum onto a 96-well SLE plate.

  • Equilibration: Allow the sample to absorb into the sorbent material for approximately 5 minutes.

  • Elution: Add an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol) and allow it to percolate through the sorbent by gravity or with the application of low pressure.

  • Collection: Collect the eluate in a 96-well collection plate.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample as described in the LLE protocol.

Sample Preparation and Extraction from Urine

Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To measure total cortisone (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase is typically required.

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a higher concentration of organic solvent, such as pure methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Dilute-and-Shoot

For the analysis of free cortisone, a simpler "dilute-and-shoot" method can be employed. This involves diluting the urine sample with a suitable solvent (often the initial mobile phase of the LC method) and directly injecting it into the LC-MS/MS system. This method is faster but may be more susceptible to matrix effects.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of this compound from other endogenous compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium fluoride to improve ionization, is typically employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored to ensure selectivity and accurate quantification.

Signaling and Metabolic Pathways

Understanding the metabolic context of cortisone is crucial for interpreting data from studies using this compound. The primary pathway of interest is the interconversion of the biologically active cortisol and the inactive cortisone.

This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). There are two main isoforms of this enzyme:

  • 11β-HSD1: Primarily acts as a reductase, converting cortisone to cortisol, thereby activating the glucocorticoid. It is highly expressed in the liver.

  • 11β-HSD2: Acts as a dehydrogenase, converting cortisol to cortisone, thus inactivating the glucocorticoid. This is particularly important in mineralocorticoid target tissues like the kidney, where it prevents cortisol from binding to and activating the mineralocorticoid receptor.

The following diagrams illustrate the experimental workflow for stability testing and the key metabolic pathway for cortisone.

G Experimental Workflow for this compound Stability Testing cluster_collection Sample Collection cluster_processing Sample Processing & Storage cluster_analysis Sample Analysis cluster_evaluation Data Evaluation Collection Biological Matrix Collection (Plasma, Serum, Urine) Spiking Spiking with this compound Collection->Spiking Aliquoting Aliquoting for Different Conditions Spiking->Aliquoting Storage Storage at Varied Temperatures (e.g., RT, 4°C, -20°C, -80°C) Aliquoting->Storage FreezeThaw Freeze-Thaw Cycles Aliquoting->FreezeThaw Extraction Extraction (LLE or SPE) Storage->Extraction FreezeThaw->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of this compound LCMS->Quantification Comparison Comparison to Baseline (T0) Quantification->Comparison Stability Stability Assessment Comparison->Stability

Caption: Workflow for assessing the stability of this compound in biological samples.

G Cortisol-Cortisone Interconversion Pathway Cortisol Cortisol (Active) Cortisone Cortisone (Inactive) Cortisol->Cortisone Cortisone->Cortisol HSD1 11β-HSD1 (Reductase) HSD2 11β-HSD2 (Dehydrogenase)

Caption: The metabolic interconversion of active cortisol and inactive cortisone.

Conclusion

The stability of this compound in biological matrices is a critical parameter for ensuring the accuracy and reliability of quantitative bioanalytical methods. Based on the available data for endogenous cortisol and other steroids, this compound is expected to be stable in plasma and serum for at least 6 months when stored at -20°C and to withstand at least three freeze-thaw cycles. In urine, stability is maintained for similar durations at frozen temperatures. For optimal sample integrity, it is recommended to minimize storage time at room temperature and to limit the number of freeze-thaw cycles. The provided experimental protocols offer a robust framework for the extraction and analysis of this compound, and the pathway diagrams serve as a visual aid for understanding its metabolic context. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in research and clinical applications.

References

In Vitro Evaluation of Cortisone-d2 Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisone, a naturally occurring corticosteroid, serves as a cornerstone in the management of inflammatory and autoimmune disorders. Its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent dampening of the inflammatory cascade. The deuteration of pharmaceuticals, replacing hydrogen atoms with their heavier isotope deuterium, has emerged as a strategy to favorably alter pharmacokinetic and pharmacodynamic properties. This technical guide explores the in-vilotro biological activity of cortisone, providing a framework for the evaluation of its deuterated analog, Cortisone-d2. While direct in-vitro data for this compound is not extensively available in public literature, this guide synthesizes the known biological activities of cortisone with the established principles of kinetic isotope effects to project the potential behavior of this compound.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids, including cortisone, exert their effects by binding to the intracellular Glucocorticoid Receptor (GR). This binding event initiates a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the activated GR can modulate gene expression through two primary mechanisms: transactivation and transrepression.[1][2]

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1]

Transrepression: The activated GR can interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This protein-protein interaction inhibits the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[2][3][4]

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone Cortisone(-d2) GR_complex GR + Chaperones (e.g., Hsp90) Cortisone->GR_complex Binding Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GR_dimer GR Dimer Activated_GR->GR_dimer Dimerization NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Inhibition (Transrepression) cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocation GRE GRE GR_dimer->GRE Binding (Transactivation) Anti_inflammatory_genes Anti-inflammatory Genes GRE->Anti_inflammatory_genes Upregulation Pro_inflammatory_genes Pro-inflammatory Genes NFkB_AP1->Pro_inflammatory_genes Activation

Figure 1: Glucocorticoid Receptor Signaling Pathway.

In Vitro Biological Activity of Cortisone

The in-vitro anti-inflammatory activity of cortisone is generally considered to be lower than that of its active metabolite, hydrocortisone (cortisol).[5][6] However, it still demonstrates measurable effects on various cellular processes involved in inflammation.

Cytokine Inhibition

A key mechanism of the anti-inflammatory action of corticosteroids is the inhibition of pro-inflammatory cytokine production. In-vitro studies have shown that corticosteroids, including hydrocortisone, can inhibit the release of cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from various cell types, including peripheral blood mononuclear cells (PBMCs) and monocytes.[5][7]

While specific IC50 values for cortisone are not as widely reported as for more potent glucocorticoids, its relative potency can be inferred. Hydrocortisone has been shown to inhibit lipopolysaccharide (LPS)-stimulated IL-6 production in a dose-dependent manner, with IC50 values varying between individuals.[5][8] Given that cortisone is generally less potent in vitro, its IC50 values for cytokine inhibition are expected to be higher than those of hydrocortisone.[5][6]

Table 1: Inferred In Vitro Anti-inflammatory Activity of Cortisone

AssayCell TypeStimulantMeasured EffectExpected Cortisone IC50 RangeReference
IL-6 InhibitionHuman PBMCsLPSReduction in IL-6 secretion> 10⁻⁶ M[5][8]
TNF-α InhibitionHuman MonocytesLPSReduction in TNF-α secretionHigher than hydrocortisone[7]
Lymphocyte ProliferationHuman LymphocytesPHAInhibition of proliferationLess potent than hydrocortisone[5][8]

Note: The IC50 range for cortisone is an educated estimation based on its known lower potency compared to hydrocortisone, for which more quantitative data is available.

Glucocorticoid Receptor Binding Affinity

The biological activity of corticosteroids is intrinsically linked to their binding affinity for the glucocorticoid receptor. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating a stronger binding. The Kd for cortisol (hydrocortisone) binding to the glucocorticoid receptor has been reported in the nanomolar range.[9] Cortisone is expected to have a higher Kd, reflecting its lower binding affinity.[10]

Table 2: Glucocorticoid Receptor Binding Affinity

CompoundReported Kd (nmol/L)Reference
Cortisol (Hydrocortisone)17.5 - 24.6[9]
Dexamethasone5.7 - 6.7[9]
Cortisone Higher than Cortisol [10]

The Potential Impact of Deuteration: this compound

The substitution of hydrogen with deuterium at specific positions in a drug molecule can significantly alter its metabolic fate and receptor interactions. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon, making it more resistant to enzymatic cleavage.[11]

For corticosteroids, a key area of interest is the potential impact of deuteration on the 11-β-hydroxyl group, which is crucial for glucocorticoid activity. A study on the rates of steroid-glucocorticoid receptor interactions found that substitution of deuterium for hydrogen at the 11-β-hydroxyl group decreased the dissociation rate constant of the steroid from the receptor by approximately twofold.[12] This suggests that a deuterated corticosteroid could have a longer residence time on the receptor, potentially prolonging its biological activity.

Based on this, it is hypothesized that this compound, if deuterated at a metabolically active site or a position that influences receptor binding kinetics, could exhibit:

  • Increased In Vitro Potency: A slower dissociation from the GR could lead to a more sustained downstream signaling effect, potentially resulting in lower IC50 values for cytokine inhibition compared to non-deuterated cortisone.

  • Prolonged Duration of Action: The extended receptor occupancy could translate to a longer-lasting anti-inflammatory effect at the cellular level.

Experimental Protocols

Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

Workflow:

Cytokine Release Assay Workflow cluster_workflow Experimental Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Seed_cells 2. Seed cells in 96-well plate Isolate_PBMCs->Seed_cells Pre_treat 3. Pre-treat with Cortisone(-d2) dilutions Seed_cells->Pre_treat Stimulate 4. Stimulate with LPS or other mitogen Pre_treat->Stimulate Incubate 5. Incubate for 18-24 hours Stimulate->Incubate Collect_supernatant 6. Collect supernatant Incubate->Collect_supernatant ELISA 7. Measure cytokine levels (e.g., IL-6, TNF-α) by ELISA Collect_supernatant->ELISA

Figure 2: Cytokine Release Assay Workflow.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[3]

  • Cell Culture: Resuspend PBMCs in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Plating: Seed the cells into a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells/well.

  • Treatment: Add serial dilutions of Cortisone or this compound to the wells and pre-incubate for 1-2 hours.

  • Stimulation: Add a stimulating agent such as Lipopolysaccharide (LPS) to induce cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Glucocorticoid Receptor Binding Assay

This competitive binding assay determines the affinity of a test compound for the glucocorticoid receptor.

Workflow:

GR Binding Assay Workflow cluster_workflow Experimental Workflow Prepare_lysate 1. Prepare cell lysate containing GR Incubate_radioligand 2. Incubate lysate with radiolabeled glucocorticoid (e.g., [3H]dexamethasone) Prepare_lysate->Incubate_radioligand Add_competitor 3. Add increasing concentrations of unlabeled Cortisone(-d2) Incubate_radioligand->Add_competitor Incubate_to_equilibrium 4. Incubate to reach binding equilibrium Add_competitor->Incubate_to_equilibrium Separate 5. Separate bound from free radioligand (e.g., charcoal adsorption) Incubate_to_equilibrium->Separate Measure_radioactivity 6. Measure radioactivity of bound fraction Separate->Measure_radioactivity Calculate_Kd 7. Calculate Kd from competition curve Measure_radioactivity->Calculate_Kd

Figure 3: GR Binding Assay Workflow.

Methodology:

  • Receptor Preparation: Prepare a cytosolic extract from cells expressing the glucocorticoid receptor.

  • Reaction Mixture: In a series of tubes, combine the cytosolic extract with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).[14]

  • Competition: Add increasing concentrations of unlabeled "cold" Cortisone or this compound to the tubes.

  • Incubation: Incubate the mixtures at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption.[15]

  • Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. The concentration of the competitor that displaces 50% of the radioligand (IC50) can be used to calculate the inhibition constant (Ki), which is related to the dissociation constant (Kd).[16]

Conclusion

This technical guide provides a comprehensive overview of the in-vitro evaluation of cortisone's biological activity, with a forward-looking perspective on its deuterated analog, this compound. The provided experimental protocols for cytokine release and glucocorticoid receptor binding assays offer a practical framework for researchers to quantitatively assess the anti-inflammatory potential of these compounds. While cortisone itself exhibits modest in-vitro activity, the principles of deuteration suggest that this compound may possess enhanced pharmacodynamic properties, such as increased potency and a prolonged duration of action at the cellular level. Further in-vitro studies are warranted to directly compare the biological activity of Cortisone and this compound and to validate the hypotheses presented in this guide. Such research will be instrumental in advancing the development of next-generation corticosteroids with improved therapeutic profiles.

References

Unveiling the Isotopic Purity of Cortisone-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and data essential for understanding and verifying the isotopic purity of Cortisone-d2. Accurate determination of isotopic enrichment is critical for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring the reliability and precision of analytical data.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter, defining the proportion of molecules containing the desired deuterium labels. This is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. While supplier specifications provide a general purity value, a detailed isotopic distribution analysis offers a more complete picture.

As a representative example, the isotopic distribution for a closely related deuterated corticosteroid, Hydrothis compound, is presented below. Given the structural similarity and analogous synthesis routes, a similar distribution profile is expected for this compound.

Table 1: Representative Isotopic Distribution of a Deuterated Corticosteroid

Isotopic SpeciesNotationPercentage (%)
Unlabeled Cortisoned00.75
Cortisone-d1d11.45
This compoundd297.80

Data is representative and based on a certificate of analysis for Hydrothis compound, a structurally similar compound.

Table 2: Supplier Specifications for Deuterated Corticosteroids

SupplierProduct NameStated Isotopic PurityStated Chemical Purity
Cambridge Isotope Laboratories, Inc.Cortisone (1,2-D₂, 98%)98 atom % D95%
BOC SciencesThis compound> 95%Not Specified
MedchemExpressHydrothis compound98.52%98.32% (HPLC)

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound relies on two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

LC-MS/MS Method for Isotopic Distribution Analysis

LC-MS/MS is the gold standard for quantifying the relative abundance of different isotopic species of a compound. The method involves separating the analyte of interest from other components in a sample using liquid chromatography, followed by ionization and mass analysis to determine the isotopic distribution.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

    • For analysis in biological matrices (e.g., plasma, urine), a sample extraction step is necessary. This typically involves protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction with a solvent such as ethyl acetate to isolate the steroid fraction.[1]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for steroid separation.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve ionization, is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for corticosteroids.

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) can be used.

    • Data Acquisition: Full scan mode is used to acquire the mass spectrum and determine the relative abundance of the different isotopic peaks (d0, d1, d2, etc.).

    • Mass Transitions for Quantification (if used as an internal standard):

      • Cortisone: m/z 361.2 -> 163.1

      • This compound: m/z 363.2 -> 163.1

Data Analysis:

The relative abundance of each isotopic peak in the mass spectrum is integrated to calculate the percentage of each isotopic species. The isotopic purity is then reported as the percentage of the desired deuterated species (d2).

NMR Spectroscopy for Confirmation of Deuteration Site and Purity

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and providing an independent measure of isotopic enrichment. Both ¹H (proton) and ²H (deuterium) NMR are utilized.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d4) to achieve a suitable concentration for NMR analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • The absence or significant reduction in the intensity of the proton signals at the positions of deuterium incorporation confirms the location of the labels.

    • Quantitative ¹H NMR (qNMR) can be used to determine the isotopic purity by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal in the molecule.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • A signal in the ²H NMR spectrum at the chemical shift corresponding to the deuterated position provides direct evidence of deuterium incorporation.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_LCMS LC-MS/MS Analysis Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation Inject ESI Electrospray Ionization LC_Separation->ESI Elute MS_Analysis Mass Analysis ESI->MS_Analysis Ion Transfer Data_Processing Data Processing MS_Analysis->Data_Processing Acquire Spectra Isotopic_Distribution Isotopic Distribution (%) Data_Processing->Isotopic_Distribution Calculate Percentages

Caption: Workflow for LC-MS/MS analysis of this compound isotopic purity.

NMR_Workflow cluster_NMR NMR Analysis Sample_Dissolution Dissolve in Deuterated Solvent H1_NMR 1H NMR Acquisition Sample_Dissolution->H1_NMR H2_NMR 2H NMR Acquisition Sample_Dissolution->H2_NMR Spectral_Analysis Spectral Analysis H1_NMR->Spectral_Analysis Analyze Proton Signals H2_NMR->Spectral_Analysis Analyze Deuterium Signals Purity_Confirmation Purity & Labeling Site Confirmation Spectral_Analysis->Purity_Confirmation

Caption: Workflow for NMR analysis of this compound isotopic purity.

Mass Spectral Fragmentation

Understanding the fragmentation pattern of this compound in the mass spectrometer is crucial for structural confirmation and method development. Corticosteroids typically undergo characteristic fragmentation, including the loss of water molecules and cleavage of the side chain.

For Cortisone, the protonated molecule [M+H]⁺ has a theoretical m/z of 361.2. In tandem MS, this precursor ion will fragment into characteristic product ions. For this compound, the precursor ion will be at m/z 363.2, and the fragmentation pattern is expected to be similar to the unlabeled compound, with a corresponding mass shift in fragments containing the deuterium labels. A common fragmentation pathway involves the neutral loss of the C17 side chain.

This technical guide provides a foundational understanding of the principles and methodologies required to assess the isotopic purity of this compound. For researchers and drug development professionals, adherence to these rigorous analytical practices is paramount for ensuring the quality and reliability of their scientific findings.

References

The Analytical Utility of Cortisone-d2: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Cortisone-d2 and its application as an internal standard in analytical methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in the accurate quantification of cortisone in various biological matrices.

This compound is a deuterium-labeled version of cortisone, a glucocorticoid hormone. Its primary utility in an analytical setting is as an internal standard for chromatography and mass spectrometry-based assays.[1] Stable isotope-labeled internal standards are crucial in drug development and pharmacokinetics for the precise quantification of drugs and their metabolites.[2] The addition of a known quantity of a stable isotope-labeled standard, such as this compound, to a sample allows for the correction of variations that may occur during sample preparation, extraction, and instrumental analysis.[2] This ensures high accuracy and precision in the final measurement of the analyte's concentration.[2]

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of unlabeled cortisone, with the primary difference being a slightly higher molecular weight due to the presence of two deuterium atoms. This mass difference is fundamental to its use as an internal standard in mass spectrometry.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
Chemical Name This compound[1]
Synonyms 17-Hydroxy-11-dehydrocorticosterone-d2, Kendall's compound E-d2[1][3]
CAS Number 2687960-86-5[1]
Molecular Formula C21H26D2O5[]
Molecular Weight 362.46 g/mol []

Table 2: Physicochemical Properties of Unlabeled Cortisone (for reference)

PropertyValueReference
Molecular Formula C21H28O5[5]
Molecular Weight 360.44 g/mol [5][6]
Melting Point 222 °C[5]
Solubility in Water 0.28 mg/mL at 25 °C[5]
logP 1.47[5]

Analytical Methodologies and Experimental Protocols

The quantification of cortisone in biological samples is commonly performed using hyphenated chromatographic techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] In these methods, this compound serves as an ideal internal standard due to its similar chemical behavior and chromatographic retention time to the unlabeled analyte, while being distinguishable by its mass-to-charge ratio (m/z).[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of steroids in complex matrices like serum, plasma, and urine.

Sample Preparation: A common sample preparation protocol involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).[10][11]

  • To 100 µL of serum or plasma, add a known amount of this compound internal standard solution.

  • Precipitate proteins by adding a solvent such as acetonitrile or methanol.

  • Vortex and centrifuge the sample.

  • The supernatant can be directly injected or subjected to further cleanup using liquid-liquid extraction with a solvent like methyl-tert-butyl ether or SPE.[12][13]

  • Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.[13]

Chromatographic Conditions: Reversed-phase chromatography is typically employed for the separation of corticosteroids.[10]

  • Column: A C18 or Phenyl-Hexyl column is commonly used.[6]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride, is used.[10] For example, a gradient can start with 10% B (0.2 mM NH4F in MeOH) and increase to 98% B over several minutes.[10]

  • Flow Rate: A typical flow rate is around 400 µL/min.[10]

  • Injection Volume: 20 µL is a common injection volume.[10]

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is frequently used for the detection of cortisone and its deuterated analog.[10] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.

  • MRM Transitions:

    • Cortisone: m/z 361.1 → 163.1 (quantifier), 361.1 → 121.0 (qualifier)[14]

    • This compound: The specific transitions for this compound would be monitored at a higher m/z corresponding to the deuterated molecule. For example, if the deuterium atoms are on the A-ring, the precursor ion would be m/z 363.1. The product ions would be selected based on fragmentation patterns.

The workflow for a typical LC-MS/MS analysis using an internal standard is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: LC-MS/MS analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for steroid analysis, though it often requires derivatization to improve the volatility and thermal stability of the analytes.[15][16]

Sample Preparation and Derivatization:

  • Similar initial extraction steps as in LC-MS/MS are performed.

  • The dried extract is then derivatized. A common method is oximation followed by silylation to protect the ketone and hydroxyl groups.[15] This decreases the boiling points and enhances the gas chromatographic performance.[15]

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as one with a 1% phenyl-methylpolysiloxane stationary phase, is typically used.[15]

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the derivatized steroids. For instance, the oven temperature can be ramped from 200°C to 320°C.[15]

Mass Spectrometric Detection: Electron ionization (EI) is commonly used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific fragment ions of the derivatized cortisone and this compound.

The general workflow for GC-MS analysis is illustrated below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Extraction Extraction Spike->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: GC-MS analytical workflow.

Biological Activity and Signaling

Cortisone itself is a biologically inactive pro-drug that is converted to the active hormone cortisol (hydrocortisone) by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), primarily in the liver.[8] Cortisol then exerts its effects by binding to the glucocorticoid receptor (GR). As this compound is chemically analogous to cortisone, it is expected to follow the same metabolic activation pathway.

The signaling pathway of cortisol is well-established. Upon entering a cell, cortisol binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and the translocation of the cortisol-GR complex into the nucleus. In the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the up- or down-regulation of a wide variety of genes involved in metabolism, inflammation, and the immune response.

Cortisone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone Cortisone / this compound HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol HSD1->Cortisol GR_HSP GR + HSPs Cortisol->GR_HSP Cortisol_GR Cortisol-GR Complex GR_HSP->Cortisol_GR Binding & HSP Dissociation Cortisol_GR_dimer Dimerized Cortisol-GR Complex Cortisol_GR->Cortisol_GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Elements (GREs) Cortisol_GR_dimer->GRE Binding Transcription Modulation of Gene Transcription GRE->Transcription

Caption: Cortisone metabolic activation and signaling.

References

The Use of Cortisone-d2 as a Tracer in Metabolic Pathway Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled cortisone (Cortisone-d2) as a stable isotope tracer for investigating metabolic pathways, particularly the dynamics of cortisol and cortisone interconversion. This document details experimental protocols, presents quantitative data from key studies, and visualizes the relevant metabolic and experimental workflows.

Introduction to Cortisone and its Metabolism

Cortisone is a glucocorticoid steroid hormone, representing the inactive metabolite of the physiologically active cortisol. The reversible conversion between cortisone and cortisol is a critical control point in regulating glucocorticoid action at the tissue level. This process is primarily mediated by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD):

  • 11β-HSD1: Predominantly acts as a reductase, converting cortisone to active cortisol. It is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.

  • 11β-HSD2: Functions as a dehydrogenase, inactivating cortisol to cortisone. This enzyme is crucial in mineralocorticoid target tissues like the kidneys, protecting the mineralocorticoid receptor from illicit occupation by cortisol.

The balance of these enzymatic activities is vital for maintaining metabolic homeostasis, and its dysregulation has been implicated in various pathologies, including metabolic syndrome, obesity, and hypertension.

Stable isotope tracers, such as this compound, offer a powerful tool to dynamically and quantitatively assess the in vivo activities of these enzymes, providing insights that are not achievable through static measurements of hormone concentrations.

Quantitative Data from Tracer Studies

The use of deuterated tracers allows for the differentiation between the tracer and endogenous steroids, enabling the calculation of production rates and other pharmacokinetic parameters. The following tables summarize key quantitative data from studies utilizing deuterated cortisone and cortisol tracers.

ParameterValueTissue/CompartmentReference
Whole Body Cortisone Production 21.5 ± 5.1 nmol/minWhole Body[1]
This compound (d2E) Half-life (t1/2) 48.9 minPlasma[1]
This compound (d2E) Volume of Distribution (Vd) 39.5 LPlasma[1]
This compound (d2E) Clearance 0.27 L/minPlasma[1]
Cortisol Clearance 0.28 L/minPlasma[1]

Table 1: Pharmacokinetic Parameters of this compound Tracer in Healthy Men. This table presents key pharmacokinetic data for intravenously administered this compound, providing a basis for designing and interpreting tracer studies.

Tissue11β-Reductase Activity (d3-cortisol appearance)11β-Dehydrogenase Activity (cortisone release)Reference
Skeletal Muscle 5.9 ± 1.8 pmol/100 mL/min15.2 ± 5.8 pmol/100 mL/min[2]
Subcutaneous Adipose Tissue Not readily detected38.7 ± 5.8 pmol/100 g/min [2]
Splanchnic (Liver) 12.9 ± 2.1 nmol/min19.5 ± 2.8 nmol/min[2]

Table 2: Tissue-Specific 11β-HSD Activities Measured by Stable Isotope Tracers. This table showcases the differential activities of 11β-HSD isozymes across various metabolic tissues, as determined by the appearance of deuterated cortisol (from a deuterated cortisone tracer) and the release of endogenous cortisone.

Experimental Protocols

The following sections outline detailed methodologies for conducting metabolic studies using this compound as a tracer. These protocols are synthesized from established practices in stable isotope tracer studies of steroid metabolism.

Synthesis of this compound

A concise method for the preparation of deuterium-labeled cortisone, specifically [6,7-2H]cortisone, has been described.[3] The synthesis involves the use of commercially available cortisone acetate, which is converted to a Δ(4,6)-dieneone intermediate.[3] Subsequent derivatization to 17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione allows for successful deuteration to the final product.[3]

In Vivo Tracer Infusion Protocol (Steady-State)

This protocol is designed to measure the whole-body and tissue-specific production rates of cortisone.

3.2.1. Subject Preparation:

  • Subjects should fast overnight (at least 8 hours) prior to the study.

  • An intravenous cannula is inserted into a forearm vein for tracer infusion, and another cannula is placed in the contralateral hand, which is heated to provide arterialized venous blood samples.

3.2.2. Tracer Administration:

  • A priming bolus of this compound (e.g., 76 μg) is administered to rapidly achieve isotopic steady state.

  • This is immediately followed by a continuous intravenous infusion of this compound (e.g., 105 μg/h) for a period of 4-6 hours to maintain steady state.[1]

3.2.3. Blood Sampling:

  • Arterialized venous blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) during the steady-state infusion period.

  • Blood samples should be collected in EDTA tubes and immediately placed on ice.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

3.3.1. Materials:

  • Internal standards (e.g., d4-cortisol, d8-corticosterone).

  • Solid Phase Extraction (SPE) C18 cartridges.

  • Solvents: Methanol, Water, Hexane, Ethyl Acetate (all HPLC grade).

3.3.2. Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add an internal standard cocktail containing deuterated standards for cortisol and other relevant steroids.

  • Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging.

  • The supernatant can be directly injected or further purified using SPE.

  • For SPE, load the sample onto a pre-conditioned C18 cartridge.

  • Wash the cartridge with water and then hexane to remove interfering lipids.[4]

  • Elute the steroids with ethyl acetate.[4]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

3.4.1. Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

3.4.2. Chromatographic Conditions (Example):

  • Column: A C18 or similar reverse-phase column (e.g., Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in methanol.[5]

  • Gradient: A suitable gradient to separate cortisone, cortisol, and their deuterated analogues.

  • Flow Rate: 0.3-0.4 mL/min.

3.4.3. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for cortisone, cortisol, this compound, and their metabolites should be optimized. For example:

    • Cortisol: m/z 363.2 -> 121.0

    • Cortisone: m/z 361.1 -> 163.1

    • This compound: m/z 363.1 -> 165.1 (example, needs to be empirically determined)

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core metabolic pathways and experimental workflows discussed in this guide.

Cortisone_Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 11-Deoxycortisol 11-Deoxycortisol Progesterone->11-Deoxycortisol Cortisol Cortisol (Active) 11-Deoxycortisol->Cortisol Cortisone Cortisone (Inactive) Cortisol->Cortisone THF_AlloTHF Tetrahydrocortisol (THF, allo-THF) Cortisol->THF_AlloTHF Cortisone->Cortisol THE Tetrahydrocortisone (THE) Cortisone->THE Urine Urinary Excretion THF_AlloTHF->Urine Conjugation THE->Urine Conjugation CYP11A1 CYP11A1 3beta-HSD 3β-HSD CYP21A2 CYP21A2 CYP11B1 CYP11B1 11beta-HSD1 11β-HSD1 11beta-HSD2 11β-HSD2 5alpha/beta-reductases 5α/β-reductases 3alpha-HSD 3α-HSD

Figure 1: Simplified metabolic pathway of cortisol and cortisone.

Experimental_Workflow cluster_invivo In Vivo Tracer Study cluster_sample_prep Sample Preparation cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, Cannulation) Tracer_Admin This compound Administration (Bolus + Continuous Infusion) Subject_Prep->Tracer_Admin Blood_Sampling Arterialized Venous Blood Sampling Tracer_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Internal_Standard Addition of Internal Standards Plasma_Separation->Internal_Standard Extraction Solid Phase Extraction (SPE) Internal_Standard->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Evaporation_Reconstitution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Figure 2: Experimental workflow for a this compound tracer study.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and sensitive method for the in vivo investigation of cortisone and cortisol metabolism. This technical guide has outlined the fundamental principles, quantitative data, and detailed experimental protocols necessary for researchers to design and execute such studies. The ability to dynamically assess the activities of 11β-HSD isozymes in various tissues is crucial for understanding their role in health and disease, and for the development of novel therapeutic strategies targeting glucocorticoid metabolism. The provided workflows and visualizations serve as a practical resource for scientists and professionals in the field of endocrinology and drug development.

References

Preliminary Investigation of Cortisone-d2 Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the pharmacokinetics of Cortisone-d2. As a deuterated analog of the endogenous glucocorticoid cortisone, this compound presents a valuable tool for detailed metabolic and pharmacokinetic studies. The substitution of deuterium for hydrogen atoms allows for its differentiation from endogenous cortisone, enabling precise tracking and quantification in biological systems. This guide outlines the current understanding of its pharmacokinetic profile, detailed experimental methodologies for its analysis, and the underlying signaling pathways of corticosteroids.

Pharmacokinetic Profile

Table 1: Representative Pharmacokinetic Parameters of Oral Hydrocortisone in Healthy Adults

ParameterMean ValueStandard DeviationUnits
Cmax (Maximum Concentration)300-ng/mL
Tmax (Time to Maximum Concentration)1-hour
t1/2 (Half-life)1.7-hours
AUC (Area Under the Curve)---
Oral Bioavailability96-%
Volume of Distribution34-L
Total Body Clearance18-L/hr

Data presented are for non-deuterated hydrocortisone (cortisol) and are intended to be representative. Specific values for this compound may vary. Data sourced from a study on the pharmacokinetics of 20 mg of hydrocortisone after oral administration, where endogenous hydrocortisone was suppressed.[2]

Experimental Protocols

The investigation of this compound pharmacokinetics relies on robust and sensitive analytical methodologies. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of deuterated steroids in biological matrices.

Sample Preparation for LC-MS/MS Analysis

A critical step in the analysis of this compound is the efficient extraction of the analyte from the biological matrix, typically plasma or serum, while minimizing interference from endogenous compounds.

  • Internal Standard Spiking: To a 100 µL aliquot of the serum sample, add an internal standard, such as Cortisol-d4, to account for variability during sample processing.[1]

  • Protein Precipitation: Add 2 mL of ethyl acetate to the sample to precipitate proteins.[1]

  • Vortexing and Centrifugation: Gently vortex the mixture for 30 seconds, followed by centrifugation at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.[1]

  • Extraction: Transfer the supernatant (organic layer) to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection of this compound.

  • Chromatographic Separation: A C18 reverse-phase column is typically used to separate this compound from other components in the sample. A common mobile phase consists of a gradient of 5 mM ammonium acetate and methanol.[1]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of this compound and the internal standard. The transitions monitored would be specific to the precursor and product ions of this compound and the internal standard.

Visualizations

Signaling Pathways

Corticosteroids exert their effects through genomic and non-genomic pathways. The primary mechanism involves binding to the glucocorticoid receptor (GR) in the cytoplasm.

G Genomic Signaling Pathway of Corticosteroids cluster_cell Cell cluster_nucleus Nucleus Cortisone Cortisone GR Glucocorticoid Receptor (GR) Cortisone->GR Binds Complex Cortisone-GR Complex GR->Complex HSP Heat Shock Proteins (HSP) HSP->GR Dissociates from Nucleus Nucleus Complex->Nucleus Translocates to GRE Glucocorticoid Response Element (GRE) Complex->GRE Binds to Gene Target Gene GRE->Gene Transcription Altered Gene Transcription Gene->Transcription

Caption: Genomic signaling pathway of corticosteroids.

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic analysis of this compound in a clinical research setting.

G Experimental Workflow for this compound Pharmacokinetic Analysis cluster_protocol Study Protocol cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Storage Sample Storage at -80°C Processing->Storage Preparation Sample Preparation (Protein Precipitation, Extraction) Storage->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification of This compound LCMS->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Results Determination of Cmax, Tmax, AUC, t1/2 PK_Analysis->Results

Caption: Experimental workflow for this compound analysis.

References

Cortisone-d2: A Technical Guide for Advanced Endocrine Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled steroids, particularly deuterated analogs like Cortisone-d2, have become indispensable tools in endocrinology research. Their primary application lies in serving as internal standards for liquid chromatography-mass spectrometry (LC-MS/MS), a technique that has surpassed traditional immunoassays in specificity and accuracy for steroid hormone analysis. This guide provides a comprehensive overview of the role of this compound in the precise quantification of cortisone in various biological matrices. It details experimental protocols, presents key quantitative data, and illustrates the underlying biochemical pathways and analytical workflows, offering a vital resource for researchers in the field.

Introduction to Deuterated Steroids in Endocrinology

Deuterated steroids are synthetic versions of endogenous steroid hormones where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle modification results in a molecule that is chemically identical to its natural counterpart but has a higher molecular weight. This mass difference is the cornerstone of their utility in mass spectrometry-based analytical methods.[1]

The primary advantages of using deuterated steroids like this compound as internal standards in LC-MS/MS analysis include:

  • Enhanced Accuracy and Precision: Co-elution of the deuterated internal standard with the endogenous analyte allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to more reliable and reproducible quantification.

  • Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte of interest. A deuterated internal standard experiences similar matrix effects as the endogenous compound, enabling accurate compensation.

  • Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to day-to-day variations in instrument performance.

Physicochemical Properties and Synthesis of this compound

This compound is a deuterated analog of cortisone, a key glucocorticoid hormone involved in a wide range of physiological processes. While specific synthesis protocols for this compound are often proprietary, the general approach involves the reductive deuteration of a suitable precursor, such as prednisolone or prednisone, in the presence of a deuterium source and a catalyst. For example, a common method involves using a rhodium catalyst on an alumina support under a deuterium atmosphere.

Table 1: Physicochemical Properties of Cortisone and this compound

PropertyCortisoneThis compound (representative)
Chemical Formula C₂₁H₂₈O₅C₂₁H₂₆D₂O₅
Molecular Weight 360.44 g/mol ~362.45 g/mol
CAS Number 53-06-5Varies by deuteration pattern
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in ethanol, methanol, chloroformSoluble in ethanol, methanol, chloroform

Note: The exact molecular weight and CAS number of this compound can vary depending on the number and position of the deuterium atoms.

The purity of commercially available this compound is typically greater than 95%, which is crucial for its use as an internal standard.

Applications in Endocrinology Research

The primary application of this compound is as an internal standard for the accurate quantification of cortisone in biological samples using LC-MS/MS. This is critical in various research areas:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion of corticosteroid drugs.

  • Therapeutic Drug Monitoring (TDM): Ensuring that administered corticosteroid levels remain within the therapeutic window.

  • Metabolic Research: Investigating the enzymatic activity of 11β-hydroxysteroid dehydrogenases (11β-HSDs), which interconvert cortisol and cortisone.[2] By using deuterated tracers, researchers can distinguish between the activities of 11β-HSD1 (reductase) and 11β-HSD2 (dehydrogenase).[2]

  • Clinical Diagnostics: Accurately measuring cortisone levels in conditions such as adrenal insufficiency and congenital adrenal hyperplasia.

Experimental Protocols

General Workflow for Cortisone Quantification

The following diagram illustrates a typical experimental workflow for the quantification of cortisone in a biological sample using this compound as an internal standard.

G Experimental Workflow for Cortisone Quantification A Sample Collection (e.g., Plasma, Serum, Urine) B Addition of this compound (Internal Standard) A->B Spiking C Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing and Quantification E->F Peak Integration and Ratio Calculation

Caption: A typical workflow for quantifying cortisone using an internal standard.

Detailed Protocol for Cortisone Quantification in Human Plasma

This protocol is a representative example and may require optimization based on the specific instrumentation and sample type.

1. Materials and Reagents:

  • Human plasma samples

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Cortisone calibration standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • 96-well collection plates

  • Centrifuge

2. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both cortisone and this compound.

Table 2: Example MRM Transitions for Cortisone and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cortisone361.2163.125
This compound363.2165.125

Note: These values are illustrative and should be optimized for the specific mass spectrometer being used.

4. Data Analysis:

  • Integrate the peak areas for the specified MRM transitions of both cortisone and this compound.

  • Calculate the peak area ratio of cortisone to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of cortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Performance Characteristics

The use of this compound as an internal standard allows for the development of highly sensitive and robust LC-MS/MS methods for cortisone quantification.

Table 3: Typical Performance Characteristics of an LC-MS/MS Method for Cortisone Quantification

ParameterTypical Value
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery 85 - 115%

Data compiled from various sources and represents typical performance. Actual values may vary depending on the specific method and laboratory.

Glucocorticoid Signaling Pathway

Cortisone itself is a pro-hormone and is converted to the active glucocorticoid, cortisol, by the enzyme 11β-HSD1. Cortisol then exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.

G Glucocorticoid Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Cortisone Cortisone Cortisol Cortisol Cortisone->Cortisol 11β-HSD1 GR_complex GR HSP Cortisol->GR_complex HSP Heat Shock Proteins (e.g., HSP90) GR_active GR GR_complex->GR_active HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Gene Target Gene GRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: The classical genomic signaling pathway of glucocorticoids.

Conclusion

This compound is a powerful tool for basic and clinical research in endocrinology. Its use as an internal standard in LC-MS/MS methods provides the accuracy, precision, and robustness required for the reliable quantification of cortisone in complex biological matrices. This technical guide offers a foundational understanding and practical protocols to aid researchers in the application of this essential analytical technique. As the field of endocrinology continues to advance, the role of deuterated steroids like this compound will undoubtedly remain central to progress in understanding steroid hormone function and dysfunction.

References

Methodological & Application

Application Note: High-Throughput Analysis of Cortisone in Human Serum Using Cortisone-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of cortisone in human serum using a stable isotope-labeled internal standard, Cortisone-d2, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for clinical research, drug development, and diagnostics where accurate measurement of cortisone is required.

Introduction

Cortisone, a key glucocorticoid hormone, is the inactive metabolite of cortisol, and its measurement is vital for assessing adrenal function and the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and robustness, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[4] This application note details a validated LC-MS/MS method for the reliable determination of cortisone in human serum.

Experimental Workflow

The overall experimental workflow for the analysis of cortisone in human serum using LC-MS/MS is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample (100 µL) IS_add Add this compound Internal Standard Sample->IS_add Precip Protein Precipitation (e.g., Acetonitrile) IS_add->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject onto LC System Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom Ionize Electrospray Ionization (ESI+) Chrom->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Cortisone Calibrate->Quantify

Caption: Experimental workflow for cortisone analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Cortisone and this compound standards (Cerilliant or equivalent)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human serum (drug-free)

  • 96-well plates

  • Centrifuge capable of handling 96-well plates

  • Nitrogen evaporator

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of cortisone and this compound in methanol.

  • Working Standard Solutions: Serially dilute the cortisone stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol:water (1:1, v/v).

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of serum samples, calibration standards, and quality control samples into a 96-well plate.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all wells except for the blank.

  • Add 300 µL of acetonitrile to each well to precipitate proteins.[4]

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 75:25 v/v, 5 mM ammonium acetate:methanol).[1]

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
LC System Agilent 1290 UHPLC system or equivalent[5]
Column C18 column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water[1]
Mobile Phase B Methanol[1]
Gradient See Table 1
Flow Rate 0.4 mL/min[5]
Injection Volume 10 µL
Column Temperature 40°C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07525
1.07525
5.01090
5.11090
5.27525
8.07525
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Agilent 6490 Triple Quadrupole MS or equivalent[5]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Gas Temperature 300°C
Gas Flow 12 L/min
Nebulizer 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Cortisone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cortisone361.2163.121
This compound363.2165.121

Data Analysis and Quantification

The concentration of cortisone in the samples is determined by constructing a calibration curve. The peak area ratio of the cortisone MRM transition to the this compound MRM transition is plotted against the corresponding concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of cortisone in the unknown samples.

Method Performance

The following table summarizes the typical performance characteristics of this LC-MS/MS method for the analysis of cortisone.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 2.5 - 100.0 ng/mL (r² > 0.998)[1]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[1]
Intra-assay Precision (%CV) 3.6 - 6.0%[1]
Inter-assay Precision (%CV) 1.9 - 5.8%[1]
Accuracy (% Bias) 89.2 - 98.8%[1]
Recovery ~80%[1]

Signaling Pathway Context: Cortisol to Cortisone Conversion

The accurate measurement of cortisone is critical for understanding the activity of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an enzyme that catalyzes the conversion of active cortisol to inactive cortisone. This process is crucial in tissues like the kidney to protect the mineralocorticoid receptor from illicit occupation by cortisol.

signaling_pathway Cortisol Cortisol (Active) Cortisone Cortisone (Inactive) Cortisol->Cortisone Conversion enzyme 11β-HSD2

Caption: Cortisol to cortisone conversion pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of cortisone in human serum using this compound as an internal standard by LC-MS/MS. The method is sensitive, specific, and robust, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are essential for reliable biomedical studies and diagnostic assessments.

References

Application Note: Quantification of Cortisone in Human Plasma by LC-MS/MS Using a Cortisone-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cortisone is a glucocorticoid steroid hormone that plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis and is involved in the regulation of metabolism and immune response. The accurate quantification of cortisone in human plasma is essential for the diagnosis and monitoring of various endocrine disorders, including adrenal diseases and the assessment of 11β-hydroxysteroid dehydrogenase (11β-HSD) activity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for steroid analysis due to its high sensitivity, specificity, and reliability, replacing traditional immunoassay methods that can be prone to cross-reactivity.[3][4] The use of a stable isotope-labeled internal standard, such as Cortisone-d2, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the quantification.

This application note provides a detailed protocol for the quantification of cortisone in human plasma using an LC-MS/MS method with this compound as the internal standard. The methodology described herein is based on established and validated procedures.[1][5][6]

Experimental Protocols

A validated, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the determination of cortisone in human plasma.[1]

1. Sample Preparation

Two common and effective methods for extracting cortisone from human plasma are protein precipitation (PPT) and solid-phase extraction (SPE).

a) Protein Precipitation (PPT) Protocol [3][6]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 20 µL of the working internal standard solution (this compound).

  • Add 750 µL of acetonitrile containing 1% formic acid to precipitate the plasma proteins.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) Protocol [5][7]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]

  • To 300 µL of human plasma, add the this compound internal standard.[5]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.[7]

  • Elute the cortisone and internal standard with 1 mL of methanol or ethyl acetate.[5][7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

a) Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Start with 35% B, increase to 80% B over 15 minutes[6]
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

b) Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Cortisone Transition m/z 361.1 → 163.1[6]
This compound Transition m/z 363.1 → 163.1 (or other appropriate fragment)
Collision Energy Optimized for the specific instrument (e.g., 21 V)[6]
Source Temperature 500°C[7]

Data Presentation

The quantitative performance of the method is summarized in the following tables. The data presented is a synthesis from various validated methods for cortisone quantification in human plasma.

Table 1: Method Validation Parameters for Cortisone Quantification

ParameterResultReference
Linearity Range 2.5 - 100.0 ng/mL[1]
Correlation Coefficient (r²) > 0.998[1]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[1]
Limit of Detection (LOD) 1.0 ng/mL[1]

Table 2: Precision and Accuracy Data for Cortisone Quantification

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low QC 5.03.6 - 6.01.9 - 5.892.0 - 98.8[1]
Medium QC 25.03.6 - 6.01.9 - 5.892.0 - 98.8[1]
High QC 100.03.6 - 6.01.9 - 5.892.0 - 98.8[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification results Final Concentration Results quantification->results

Caption: Workflow for the quantification of cortisone in human plasma.

Signaling Pathway Context: Cortisol to Cortisone Conversion

cortisol_cortisone_pathway cortisol Cortisol (Active) cortisone Cortisone (Inactive) cortisol->cortisone Oxidation cortisone->cortisol Reduction hsd11b1 11β-HSD1 hsd11b1->cortisone hsd11b2 11β-HSD2 hsd11b2->cortisol

Caption: Interconversion of cortisol and cortisone by 11β-HSD enzymes.

References

Application of Cortisone-d2 in Clinical Research Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisone-d2 is a deuterated analog of cortisone, an endogenous steroid hormone. In clinical research, particularly in the field of endocrinology and drug development, accurate and precise quantification of steroid hormones is crucial for understanding disease pathophysiology, monitoring therapeutic interventions, and assessing the impact of new chemical entities on steroidogenesis. Due to its chemical similarity to the endogenous analyte and its distinct mass, this compound serves as an ideal internal standard for isotope dilution mass spectrometry (ID-MS) methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[4]

The principle of isotope dilution involves adding a known amount of the isotopically labeled standard (this compound) to the biological sample at the beginning of the analytical process.[1] This standard co-elutes with the endogenous cortisone during chromatography and is differentiated by the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, any variations in sample preparation, extraction efficiency, and instrument response can be effectively normalized, leading to highly accurate and reproducible quantification.[3]

Applications

The primary application of this compound is as an internal standard for the quantitative analysis of cortisone in various biological matrices, including:

  • Serum and Plasma: For assessing adrenal function and diagnosing conditions related to cortisol metabolism.[1][2][4]

  • Urine: To measure total cortisone excretion, providing insights into integrated steroid production over time.[5][6]

  • Saliva: For non-invasive assessment of free cortisone levels.[7]

These analyses are critical in studies of:

  • Endocrine Disorders: Such as Cushing's syndrome, Addison's disease, and congenital adrenal hyperplasia.[4]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To evaluate the effect of drugs on steroid hormone levels.

  • Metabolic Research: Investigating the role of corticosteroids in various metabolic pathways.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for LC-MS/MS methods utilizing this compound as an internal standard for the analysis of cortisone in human plasma/serum.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.500 - 3.75 nmol/L[7][8]
Upper Limit of Quantification (ULOQ)277 - 2000 nmol/L[7][9]
Intra-run Precision (%CV)< 11.5%[10]
Inter-run Precision (%CV)3.5 - 12.2%[10]
Accuracy/Recovery90 - 110%[4][10]

Table 2: Example Calibration Range for Cortisone Analysis

AnalyteInternal StandardCalibration Range (nmol/L)Reference
CortisoneThis compound0.69 - 277.0[9]
CortisoneThis compound0.98 - 250[4]

Experimental Protocols

Protocol 1: Quantification of Cortisone in Human Plasma/Serum using LC-MS/MS

This protocol provides a general methodology for the analysis of cortisone in human plasma or serum using this compound as an internal standard.

1. Materials and Reagents

  • Cortisone and this compound reference standards

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Human plasma/serum samples

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether - MTBE)

  • 96-well plates and sealing mats

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma/serum sample, add a known concentration of this compound working solution.

  • Protein Precipitation (optional but common): Add 300 µL of acetonitrile containing the internal standards to 200 µL of serum. Vortex and centrifuge to pellet the precipitated proteins.[10]

  • Extraction:

    • Solid Phase Extraction (SPE): Condition the SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent (e.g., methanol).[7]

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., MTBE) to the sample. Vortex to facilitate extraction of the steroids into the organic layer. Centrifuge to separate the layers. Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the eluate/organic layer to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve ionization.[5]

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Cortisone: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 361.2 -> 163.1).[9]

      • This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 363.2 -> 163.1).

4. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous cortisone and the this compound internal standard.

  • Calculate the peak area ratio of cortisone to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of cortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratios Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quant Quantification Calibration->Quant Glucocorticoid_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) (inactive complex) Cortisol_GR Cortisol-GR Complex (active) GR->Cortisol_GR GRE Glucocorticoid Response Element (GRE) Cortisol_GR->GRE Translocation & Binding Gene_Trans Gene Transcription GRE->Gene_Trans Anti_Inflam Anti-inflammatory Proteins (Upregulation) Gene_Trans->Anti_Inflam Transactivation Pro_Inflam Pro-inflammatory Proteins (Downregulation) Gene_Trans->Pro_Inflam Transrepression Cortisol Cortisol Cortisol->GR Binding

References

Application Note: Cortisone-d2 for Therapeutic Drug Monitoring of Cortisone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cortisone is a glucocorticoid hormone that, upon conversion to its active form cortisol, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1] Therapeutic drug monitoring (TDM) of cortisone and other corticosteroids is essential to ensure efficacy and minimize adverse effects associated with prolonged or high-dose therapy.[2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[5][6][7]

The principle of stable isotope dilution analysis, using a deuterated internal standard like Cortisone-d2, is fundamental to achieving accurate and precise quantification with LC-MS/MS. The internal standard, which is chemically identical to the analyte but has a different mass, is added to samples at a known concentration. It co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and ionization.[8][9] By measuring the ratio of the analyte to the internal standard, precise quantification can be achieved.

Experimental Protocol

This protocol provides a general framework for the analysis of cortisone in human serum or plasma using this compound as an internal standard. Optimization may be required depending on the specific instrumentation and laboratory conditions.

2.1. Reagents and Materials

  • Cortisone and this compound analytical standards

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Human serum or plasma (calibrators, quality controls, and unknown samples)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation plates[10]

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2.2. Sample Preparation

Sample preparation is a critical step to remove interferences and concentrate the analyte. Both protein precipitation and solid-phase extraction are commonly used methods.[11]

2.2.1. Protein Precipitation (PPT)

  • To 100 µL of serum/plasma, add 300 µL of acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2.2.2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[10]

  • To 100 µL of serum/plasma, add the this compound internal standard. Dilute the sample with 900 µL of water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.[10]

  • Elute the cortisone and this compound with 1 mL of methanol or ethyl acetate.[10]

  • Evaporate the eluate to dryness and reconstitute as described in the PPT method.

LC-MS/MS Method

3.1. Liquid Chromatography (LC) Conditions

The following table outlines typical LC parameters for the separation of cortisone. A biphenyl or C18 column is commonly used for steroid analysis.[12]

ParameterRecommended Condition
Column Biphenyl or C18, e.g., 50 x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Gradient Start at 30-40% B, increase to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

3.2. Mass Spectrometry (MS) Conditions

The analysis is typically performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cortisone 361.2163.120-30
This compound 363.2165.120-30

Note: The exact m/z values and collision energies may vary slightly between different instruments and should be optimized.[12]

Data Presentation

The following tables summarize key quantitative parameters for a typical LC-MS/MS assay for cortisone.

Table 1: Chromatographic and Mass Spectrometric Parameters

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z)
Cortisone ~4.5 361.2 163.1

| this compound | ~4.5 | 363.2 | 165.1 |

Table 2: Assay Performance Characteristics

Parameter Typical Value
Linear Range 1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (% bias) 85 - 115%

| Recovery | > 85% |

Visualizations

.dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration Report Quantification->Final_Result glucocorticoid_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Enters Cell Cortisol Cortisol GR_complex GR-HSP Complex Cortisol->GR_complex Binds GR_active Active GR GR_complex->GR_active HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Translocates to Nucleus HSD11B1->Cortisol GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Gene_Transcription Gene Transcription (e.g., anti-inflammatory proteins) GRE->Gene_Transcription Regulates

References

Application Notes and Protocols for Cortisone-d2 in Urine Steroid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of urinary steroids is a cornerstone in diagnosing and monitoring a multitude of endocrine disorders, including Cushing's syndrome and congenital adrenal hyperplasia.[1][2] The use of stable isotope-labeled internal standards is critical for achieving the high accuracy and precision required in clinical and research settings. This document provides a detailed protocol for the application of Cortisone-d2 as an internal standard in the quantitative analysis of urinary steroids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound, a deuterated analog of endogenous cortisone, serves as an ideal internal standard. Its chemical and physical properties closely mimic that of the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly reliable quantification.

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol is a widely used and robust method for the extraction and cleanup of unconjugated steroids from urine.

Materials:

  • Urine samples

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • β-glucuronidase from E. coli

  • Ammonium acetate buffer (pH 4.9, 0.2 M)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (MS-grade)

  • Water (MS-grade)

  • Formic acid (0.1% v/v)

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge a 10 mL aliquot of urine at 3000 x g for 10 minutes to remove particulate matter.[3]

  • To 500 µL of the urine supernatant, add the this compound internal standard solution.

  • Add β-glucuronidase to hydrolyze the steroid glucuronide conjugates.[4]

  • Incubate the samples to allow for complete deconjugation.

  • Condition the SPE cartridges with methanol followed by water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the steroids with methanol.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[5]

  • Reconstitute the dried extract in a solution of methanol and water (e.g., 150 µL of methanol and 150 µL of water).[5]

  • The sample is now ready for LC-MS/MS analysis.

Sample Preparation: "Dilute-and-Shoot" Method

For a more high-throughput approach, a "dilute-and-shoot" method can be employed, which significantly reduces sample preparation time.[6]

Materials:

  • Urine samples

  • This compound internal standard solution

  • Formic acid

  • Methanol (MS-grade)

  • Water (MS-grade)

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge a portion of the urine to pellet any precipitates.

  • To 500 µL of the urine supernatant, add 2 µL of formic acid and 50 µL of the this compound internal standard solution.[3]

  • Vortex the solution for 30 seconds.[3]

  • Centrifuge at 16,000 x g for 5 minutes.[3]

  • Take 20 µL of the supernatant and dilute it with 200 µL of 0.1% formic acid in water.[3]

  • The diluted sample is then placed in the LC-MS/MS autosampler for injection.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

The following table summarizes typical performance characteristics of LC-MS/MS methods for urinary steroid analysis using deuterated internal standards. These values serve as a general guideline for method validation.

ParameterTypical ValueReference
Linearity (R²)> 0.99[5][7]
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mL[3][8]
Intra-day Precision (%CV)< 10.1%[5]
Inter-day Precision (%CV)< 15%[8][9]
Accuracy (% Bias)< ±15%[8][9]
Relative Recovery86.4% - 115.0%[5][9]
Relative Matrix Effects96.4% - 101.6%[5]
Table 2: Example LC-MS/MS Conditions

The following are example starting conditions for the chromatographic separation and mass spectrometric detection of cortisone and this compound. Optimization will be required for specific instrumentation.

ParameterCondition
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., Zorbax Eclipse XDB-C18)[3]
Mobile Phase AWater with 0.1% Formic Acid[5]
Mobile Phase BMethanol with 0.1% Formic Acid[5]
Flow Rate0.3 - 0.6 mL/min
Column Temperature45°C[5]
Injection Volume10 - 20 µL[3][5]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[5]
Ion Spray Voltage4500 V[5]
Source Temperature400 - 500°C[5][6]
MRM Transition (Cortisone)To be determined empirically
MRM Transition (this compound)To be determined empirically

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Collection Spike Spike with this compound Internal Standard Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition and Processing LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for Urine Steroid Analysis using SPE.

"Dilute-and-Shoot" Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Spike Add Formic Acid and This compound Internal Standard Urine->Spike Vortex Vortex Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant

Caption: "Dilute-and-Shoot" Workflow for Rapid Analysis.

Logical Relationship of Internal Standard Use

G Analyte Endogenous Cortisone (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Role of Internal Standard in Accurate Quantification.

References

Application Note: Measurement of Salivary Cortisone with Cortisone-d2 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of salivary cortisone provides a non-invasive method to assess the activity of the hypothalamic-pituitary-adrenal (HPA) axis and can be a valuable tool in diagnosing disorders related to cortisol excess, such as Cushing's syndrome.[1][2] In the salivary glands, cortisol is converted to cortisone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[3][4][5][6] Consequently, salivary cortisone concentrations can reflect serum-free cortisol levels.[7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the accurate quantification of salivary steroids due to its high sensitivity and specificity, overcoming the cross-reactivity issues often associated with immunoassays.[1][2][3][4][5][9][10] The use of a stable isotope-labeled internal standard, such as cortisone-d2, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

This application note provides a detailed protocol for the quantification of cortisone in human saliva using an LC-MS/MS method with a this compound internal standard.

Experimental Protocols

1. Saliva Sample Collection and Preparation

Proper sample collection is critical to avoid contamination and ensure sample integrity.

  • Collection: Patients should refrain from eating, drinking, or oral hygiene for at least 30-60 minutes before sample collection.[11][12] Saliva should be collected by passive drool into a polypropylene vial.[11] It is important to record the time and date of collection due to the diurnal variation in cortisone levels.[11]

  • Sample Handling and Storage: Immediately after collection, samples should be refrigerated and then frozen at -20°C or lower within 4 hours.[11] For long-term storage, temperatures of -20°C or below are recommended, and samples can be stable for up to 6 months.[11] Prior to analysis, samples should be thawed, vortexed, and centrifuged at approximately 1500 x g for 15 minutes to precipitate mucins and other particulates.[11][13]

2. Sample Pre-treatment and Extraction

Several extraction techniques can be employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and a simple "dilute-and-shoot" approach.[14][15]

  • Liquid-Liquid Extraction (LLE):

    • Pipette 100 µL of the centrifuged saliva sample into a clean tube.

    • Add the this compound internal standard solution.

    • Add 1 mL of an organic solvent such as methyl tert-butyl ether (MTBE).[7]

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the saliva sample, to which the this compound internal standard has been added.

    • Wash the cartridge to remove interfering substances.

    • Elute the cortisone and internal standard with an organic solvent like methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute as described for LLE.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column is commonly used for the separation of steroids.[7]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate, is typically employed.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for cortisone analysis.[7]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for cortisone and this compound should be optimized.

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect Saliva Collection (Passive Drool) Freeze Freeze Sample (≤ -20°C) Collect->Freeze Thaw Thaw, Vortex, and Centrifuge (1500 x g) Freeze->Thaw Add_IS Add this compound Internal Standard Thaw->Add_IS Extract Extraction (e.g., LLE with MTBE) Add_IS->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample into LC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Concentration vs. Ratio) Integrate->Calibrate Quantify Quantify Cortisone Concentration Calibrate->Quantify

Caption: Experimental workflow for salivary cortisone analysis.

Data Presentation

The following table summarizes typical quantitative data for a validated LC-MS/MS method for salivary cortisone.

ParameterTypical ValueReference
Linearity Range 0.5 - 100 ng/mL[14]
Lower Limit of Quantitation (LLOQ) 0.50 - 1.0 ng/mL[10][16]
Intra-assay Precision (%CV) < 10%[4][10][16]
Inter-assay Precision (%CV) < 10%[4][10][16]
Accuracy/Recovery 85 - 115%[7][9]
Correlation Coefficient (r²) > 0.99[10][14]

Signaling Pathway Context

The measurement of salivary cortisone is clinically relevant due to the enzymatic conversion of cortisol to cortisone in the salivary glands.

signaling_pathway Serum_Cortisol Serum Free Cortisol Salivary_Gland Salivary Gland Serum_Cortisol->Salivary_Gland Diffusion Salivary_Cortisol Salivary Cortisol Salivary_Gland->Salivary_Cortisol Enzyme 11β-HSD2 Salivary_Cortisol->Enzyme Salivary_Cortisone Salivary Cortisone Enzyme->Salivary_Cortisone Conversion

Caption: Conversion of cortisol to cortisone in the salivary gland.

Conclusion

The LC-MS/MS method utilizing a this compound internal standard provides a robust, sensitive, and specific approach for the quantification of salivary cortisone. This methodology is well-suited for clinical research and diagnostic applications, offering a reliable means to assess adrenal function and steroid metabolism. The detailed protocol and performance characteristics outlined in this application note serve as a comprehensive guide for laboratories aiming to establish this valuable analytical technique.

References

Application Note: High-Throughput Analysis of Cortisone in Pediatric Adrenal Insufficiency Research Using Cortisone-d2 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenal insufficiency (AI) in the pediatric population is a life-threatening condition characterized by inadequate production of corticosteroids, primarily cortisol.[1][2] Congenital Adrenal Hyperplasia (CAH) is a common cause of primary adrenal insufficiency in children.[3][4] Accurate monitoring of glucocorticoid levels is crucial for managing treatment, which typically involves glucocorticoid replacement therapy with hydrocortisone.[1][5] The goal of therapy is to mimic the natural diurnal rhythm of cortisol, avoiding both adrenal crises from under-treatment and the adverse effects of over-treatment.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays, which are prone to cross-reactivity.[7][8][9] This is particularly important in pediatric endocrinology where sample volumes are often limited and accurate measurements at low concentrations are necessary.[4][10] The use of stable isotope-labeled internal standards, such as Cortisone-d2, is essential for accurate quantification by correcting for matrix effects and variations during sample processing.[11] This application note provides a detailed protocol for the quantification of cortisone in pediatric saliva samples using this compound as an internal standard, a method highly relevant for monitoring adrenal insufficiency. Salivary analysis is a non-invasive and stress-free sampling method, making it ideal for pediatric patients.[8][12]

Principle of the Method

This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of cortisone and its stable isotope-labeled internal standard, this compound. After a simple sample preparation step, the analytes are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the endogenous cortisone to that of the known concentration of this compound allows for precise and accurate quantification.

Experimental Protocols

Materials and Reagents
  • Cortisone and this compound standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

  • Saliva collection devices (e.g., Salivettes®)

Sample Preparation (Saliva)
  • Sample Collection: Collect saliva samples using a specialized collection device according to the manufacturer's instructions. This is typically done in the morning before medication and food intake.

  • Centrifugation: Centrifuge the collection device to separate the clear saliva from any particulate matter.

  • Internal Standard Spiking: Add a known amount of this compound working solution to a fixed volume of the saliva sample.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the saliva sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interfering substances.

    • Elute the cortisone and this compound from the cartridge with a high-organic solvent mixture (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables provide typical parameters for the LC-MS/MS analysis of cortisone. These may need to be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemAgilent 1200 series or equivalent
ColumnReversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BMethanol with 0.1% formic acid
GradientStart with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 3
Dwell Time100 ms
Collision GasArgon

Table 3: MRM Transitions for Cortisone and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cortisone361.2163.125
This compound363.2165.125

Note: The exact m/z values for this compound may vary depending on the position and number of deuterium labels. The values provided are hypothetical for a d2-labeled standard and should be confirmed experimentally.

Data Presentation

The following table summarizes typical validation parameters for an LC-MS/MS method for cortisone analysis, adapted from published studies.[1][6][13]

Table 4: Method Validation Summary

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 2.0 nmol/L
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
Recovery (%)90 - 110%

Visualizations

Hypothalamic-Pituitary-Adrenal (HPA) Axis

The following diagram illustrates the HPA axis, the central regulatory pathway for cortisol production.

HPA_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH Cortisol Cortisol (and Cortisone) Adrenal->Cortisol Synthesis Cortisol->Hypothalamus - Cortisol->Pituitary -

Caption: Simplified diagram of the HPA axis and cortisol feedback loop.

Experimental Workflow for Salivary Cortisone Analysis

This diagram outlines the major steps in the analytical protocol.

Workflow Start Saliva Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for salivary cortisone analysis.

Principle of Stable Isotope Dilution Analysis

The following diagram illustrates the logic behind using a stable isotope-labeled internal standard.

Internal_Standard_Principle Sample Patient Sample (Unknown Cortisone) Mix Sample + Internal Standard Sample->Mix IS This compound (Known Amount) IS->Mix Process Sample Preparation (Extraction, etc.) Mix->Process Both analytes experience similar losses LCMS LC-MS/MS Detection Process->LCMS Ratio Measure Peak Area Ratio (Cortisone / this compound) LCMS->Ratio Quant Calculate Cortisone Concentration Ratio->Quant Ratio remains constant despite losses

Caption: Logic of quantification using a stable isotope internal standard.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific tool for the quantification of cortisone in pediatric saliva samples. This approach is invaluable for the clinical management and research of pediatric adrenal insufficiency, enabling accurate therapeutic monitoring and a deeper understanding of glucocorticoid metabolism in this vulnerable population. The non-invasive nature of saliva collection further enhances its utility in pediatric research and routine care.

References

Application Notes and Protocols for Steroid Panel Analysis in Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of a steroid panel in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of Cortisone-d2 as an internal standard ensures accurate and reliable quantification.

Introduction

The analysis of steroid hormones is crucial for diagnosing and monitoring a wide range of endocrine disorders. Traditional immunoassays often suffer from a lack of specificity due to cross-reactivity with structurally similar steroids. LC-MS/MS has emerged as the gold standard for steroid analysis, offering high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of a comprehensive panel of steroids from a single sample.[1][2][3] This multi-analyte approach provides a more complete picture of the steroid biosynthesis pathways, aiding in the diagnosis of conditions such as congenital adrenal hyperplasia, Cushing's syndrome, and disorders of sex development. The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, leading to precise and accurate quantification.[2]

Experimental Protocols

This section details two common sample preparation methods for the extraction of steroids from serum: Solid Phase Extraction (SPE) and Protein Precipitation.

Protocol 1: Solid Phase Extraction (SPE)

SPE is a robust method for sample cleanup that effectively removes phospholipids and other matrix interferences, leading to cleaner extracts and reduced ion suppression.[1][4]

Materials:

  • Serum samples

  • Internal standard solution (including this compound)

  • SPE cartridges (e.g., C18)[4]

  • Methanol

  • Water, HPLC grade

  • Hexane

  • Ethyl acetate

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 methanol/water)

Procedure:

  • Sample Pre-treatment: Thaw serum samples at room temperature. Spike 250 µL of serum with 50 µL of the internal standard solution.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[4]

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of hexane to remove non-polar interferences.[4]

  • Drying: Dry the SPE cartridge under a gentle stream of nitrogen for approximately 2 minutes.[4]

  • Elution: Elute the steroids from the cartridge with 1 mL of ethyl acetate.[4]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 45°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.[4]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation

Protein precipitation is a simpler and faster method for sample preparation, suitable for high-throughput analysis.[2]

Materials:

  • Serum samples

  • Internal standard solution (including this compound)

  • Precipitating solvent (e.g., acetonitrile with 1% formic acid or a mixture of zinc sulfate and acetonitrile)[2][5]

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 50 µL of serum, add the internal standard solution.[2]

  • Precipitation: Add 150 µL of cold precipitating solvent to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative data for a steroid panel analysis.

Table 1: Steroid Panel and Typical Calibration Ranges

AnalyteAbbreviationCalibration Range (ng/mL)
CortisolF1.0 - 500
CortisoneE1.0 - 100
11-DeoxycortisolS0.1 - 50
21-Deoxycortisol21-DOF0.1 - 50
AldosteroneAldo0.05 - 10
CorticosteroneB0.5 - 100
11-DeoxycorticosteroneDOC0.1 - 20
ProgesteroneP40.1 - 50
17-OH-Progesterone17-OHP0.1 - 50
AndrostenedioneA40.1 - 20
TestosteroneT0.1 - 50
DehydroepiandrosteroneDHEA0.5 - 100
Dehydroepiandrosterone SulfateDHEAS10 - 5000

Table 2: Performance Characteristics of the LC-MS/MS Method

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Recovery (%)
Cortisol0.595
Cortisone0.592
11-Deoxycortisol0.0588
21-Deoxycortisol0.0585
Aldosterone0.0280
Corticosterone0.290
11-Deoxycorticosterone0.0587
Progesterone0.0593
17-OH-Progesterone0.0591
Androstenedione0.0589
Testosterone0.0594
DHEA0.286
DHEAS582

LC-MS/MS Parameters

Table 3: Example MRM Transitions for Steroid Panel Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cortisol363.2121.125
Cortisone361.2163.122
This compound (IS) 363.2 165.1 22
11-Deoxycortisol347.297.130
Aldosterone361.2331.215
Corticosterone347.2329.218
Progesterone315.297.128
17-OH-Progesterone331.297.128
Androstenedione287.297.125
Testosterone289.297.125
DHEA289.2253.215

Note: These are example transitions and should be optimized for the specific instrument used.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (250 µL) is Add Internal Standard (50 µL) (incl. This compound) serum->is spe Solid Phase Extraction (SPE) is->spe Method 1 pp Protein Precipitation is->pp Method 2 extract Dried Extract spe->extract final_sample Final Sample pp->final_sample reconstitute Reconstitute in 100 µL extract->reconstitute reconstitute->final_sample lc Liquid Chromatography (Separation) final_sample->lc ms Tandem Mass Spectrometry (Detection) lc->ms data Data Acquisition & Processing ms->data steroid_signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid Steroid Hormone (e.g., Cortisol) receptor Cytoplasmic Receptor steroid->receptor Diffuses through cell membrane complex Hormone-Receptor Complex steroid->complex receptor->complex dna DNA (Hormone Response Element) complex->dna Translocates to nucleus transcription Gene Transcription dna->transcription mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Cellular Response protein->response

References

Troubleshooting & Optimization

Optimizing LC-MS/MS parameters for Cortisone-d2 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Cortisone-d2.

Frequently Asked Questions (FAQs)

Q1: What are the optimal Multiple Reaction Monitoring (MRM) transitions for Cortisone and its deuterated internal standard, this compound?

A1: Selecting appropriate MRM transitions is critical for method specificity and sensitivity. For positive electrospray ionization (ESI) mode, the protonated molecule [M+H]+ is typically selected as the precursor ion. The following table summarizes common MRM transitions for cortisone and this compound. It is always recommended to optimize collision energies (CE) and other compound-dependent parameters on your specific instrument.

Table 1: Example MRM Transitions for Cortisone and this compound (Positive ESI)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zFunction
Cortisone361.2163.1Quantifier
Cortisone361.2343.2Qualifier
This compound407.3303.1Quantifier[1]
This compound407.3313.0Qualifier[1]

Note: Optimal collision energies (CE), declustering potentials (DP), and cell exit potentials (CXP) are instrument-dependent and require empirical determination.[2]

Q2: What are typical liquid chromatography (LC) conditions for separating cortisone?

A2: Reversed-phase chromatography is the standard for separating cortisone and other steroids.[2] A C18 column is commonly used, though other stationary phases like PFP (pentafluorophenyl) can also provide excellent separation.[3] Gradient elution is typically required to achieve good peak shape and resolution from other endogenous compounds.[4]

Table 2: Example Liquid Chromatography Parameters

ParameterRecommended ConditionNotes
Column C18 or PFP, e.g., 2.1 x 100 mm, <3 µmSmaller particle sizes improve efficiency.[5]
Mobile Phase A Water with 0.1% Formic Acid or Ammonium FluorideAmmonium fluoride can enhance ionization for some steroids.[2]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.6 mL/minDependent on column dimensions.
Column Temp. 35 - 50 °CHigher temperatures can improve peak shape and reduce run times.[5]
Injection Vol. 5 - 20 µL

Q3: Which sample preparation technique is best for extracting cortisone from biological matrices like serum or plasma?

A3: The choice of sample preparation depends on the required cleanliness of the extract and the sample volume. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][6]

  • Protein Precipitation (PPT): A fast and simple method where a solvent like acetonitrile is added to precipitate proteins.[7] It is often sufficient but may result in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[1]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to retain the analyte while interferences are washed away.[6][8] This method is more time-consuming but can significantly reduce matrix effects and improve sensitivity.

Troubleshooting Guides

This section addresses common problems encountered during the LC-MS/MS analysis of cortisone.

Problem: Poor Signal Intensity or Low Sensitivity

Possible Cause Recommended Action
Suboptimal Ionization Steroids can be difficult to ionize.[9] Ensure the mobile phase contains an appropriate modifier. While 0.1% formic acid is common, very low concentrations (50-200 ppm) can sometimes improve sensitivity for steroids.[10] Alternatively, additives like ammonium fluoride have been shown to enhance steroid ionization.[2]
Inefficient Extraction Your sample preparation may not be efficient. Evaluate the recovery of your extraction method (LLE, SPE, or PPT). Consider switching to a more rigorous method like SPE for cleaner extracts.[6]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of cortisone.[11] Improve chromatographic separation to move the cortisone peak away from interfering compounds. A cleaner sample preparation method, such as SPE, can also mitigate this issue.[12]
Incorrect MS Parameters Re-optimize source conditions (e.g., spray voltage, gas flows, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) by infusing a standard solution of cortisone.

Problem: Poor Peak Shape (Tailing, Splitting, or Broad Peaks)

Possible Cause Recommended Action
Column Contamination A buildup of contaminants on the column frit or stationary phase is a common cause of peak shape issues.[12] Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. Using an in-line filter or guard column can prevent this.[12]
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[12] If possible, reconstitute the final extract in a solvent that is the same or weaker than the starting mobile phase conditions.
Secondary Interactions Residual silanols on the column's stationary phase can interact with the analyte, causing tailing. Ensure the mobile phase pH is appropriate for the column and analyte.
Extra-Column Volume Excessive tubing length or poor fittings between the injector, column, and mass spectrometer can lead to peak broadening.[12] Use tubing with the smallest appropriate inner diameter and ensure all connections are secure and have no dead volume.

Experimental Protocols

Protocol: Liquid-Liquid Extraction (LLE) from Serum

This protocol is a representative example for extracting cortisone from a serum matrix.

  • Sample Aliquoting: Transfer 100 µL of serum, calibrator, or quality control sample into a 2 mL polypropylene tube.

  • Internal Standard Spiking: Add 5 µL of the this compound internal standard working solution to each tube.

  • Protein Precipitation: Add 200 µL of acetonitrile to each tube and vortex for 30 seconds to precipitate proteins.[3]

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), and vortex the mixture for 5 minutes.[3]

  • Phase Separation: Centrifuge the tubes at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.[3]

  • Evaporation: Carefully transfer the upper organic layer to a new clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen at 55°C.[3]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general analytical workflow and a decision tree for troubleshooting common issues.

General LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Serum) Spike 2. Spike Internal Standard (this compound) Sample->Spike Extract 3. Extraction (LLE, SPE, or PPT) Spike->Extract Dry 4. Evaporation Extract->Dry Recon 5. Reconstitution Dry->Recon LC 6. LC Separation Recon->LC MS 7. MS/MS Detection LC->MS Integrate 8. Peak Integration MS->Integrate Quantify 9. Quantification Integrate->Quantify Report 10. Final Report Quantify->Report Troubleshooting Guide: Low Signal Intensity Start Problem: Low Signal Intensity CheckMS Review MS Parameters (Source & Compound) Start->CheckMS CheckChroma Examine Chromatography (Peak Shape, Retention) Start->CheckChroma CheckSamplePrep Evaluate Sample Prep (Recovery & Matrix) Start->CheckSamplePrep MS_Optimized Parameters Optimized? CheckMS->MS_Optimized Chroma_OK Good Peak Shape? CheckChroma->Chroma_OK SamplePrep_OK High Recovery & Low Matrix Effect? CheckSamplePrep->SamplePrep_OK MS_Optimized->Start Yes, issue persists ReoptimizeMS Action: Infuse standard and re-optimize source/compound parameters. MS_Optimized->ReoptimizeMS No Chroma_OK->Start Yes, issue persists FixChroma Action: - Check for column contamination. - Optimize mobile phase. - Check for leaks/dead volume. Chroma_OK->FixChroma No SamplePrep_OK->Start Yes, issue persists FixSamplePrep Action: - Use a cleaner method (e.g., SPE). - Optimize extraction solvents. - Check for analyte degradation. SamplePrep_OK->FixSamplePrep No

References

Technical Support Center: Matrix Effects in Cortisone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects when quantifying cortisone with a cortisone-d2 internal standard in a bioanalytical setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the quantification of cortisone?

A1: Matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting substances from the sample matrix.[1][2] In the context of LC-MS/MS analysis of cortisone, components like phospholipids, salts, and proteins present in biological samples (e.g., plasma, urine) can suppress or enhance the cortisone signal at the detector.[3] This interference can lead to inaccurate and imprecise quantification.[1][4] Ion suppression is the more common phenomenon, where matrix components compete with cortisone for ionization, leading to a weaker signal and potentially overestimation of the actual concentration if not properly corrected.[4]

Q2: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for all matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (cortisone) and experiences the same degree of ionization suppression or enhancement.[5] This allows for an accurate concentration measurement based on the response ratio. However, a SIL-IS may not always perfectly compensate for matrix effects.[5] Severe matrix effects can still impact the analyte and internal standard signals to slightly different extents, leading to variability.[5] Furthermore, if the concentration of the matrix components is very high, it can lead to a significant loss of signal for both the analyte and the IS, potentially compromising the assay's sensitivity.

Q3: My data shows poor accuracy and precision. How can I experimentally determine if matrix effects are the cause?

A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method.[3] This involves comparing the response of cortisone in a clean solution (neat solvent) to its response when spiked into an extracted blank matrix from multiple sources.[3][6] A significant difference in signal response indicates the presence of matrix effects.

See the Experimental Protocols section below for a detailed methodology.

Q4: What are the regulatory acceptance criteria for matrix effects?

A4: According to regulatory bodies like the FDA and EMA, the matrix effect is assessed by calculating the matrix factor (MF).[6][7] The internal standard-normalized matrix factor (IS-normalized MF) is then determined by dividing the analyte's MF by the IS's MF.[6] The coefficient of variation (CV) of the IS-normalized MF from at least six different lots of matrix should not be greater than 15%.[6]

ParameterFormulaAcceptance Criteria
Matrix Factor (MF) (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)A value < 1 indicates ion suppression. A value > 1 indicates ion enhancement.
IS-Normalized MF (Analyte MF) / (Internal Standard MF)The Coefficient of Variation (CV) across at least 6 matrix lots should be ≤15%.
Recovery (Peak Response of Pre-Spiked Sample) / (Peak Response of Post-Spiked Sample) x 100Recovery should be consistent, though no absolute value is mandated.
Q5: What are some common troubleshooting steps to mitigate matrix effects in my cortisone assay?

A5: If significant matrix effects are identified, consider the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering substances while retaining cortisone.

    • Solid-Phase Extraction (SPE): Often more effective than simple protein precipitation (PPT) at removing phospholipids and other interferences.[8] Mixed-mode SPE can be particularly effective.[8]

    • Liquid-Liquid Extraction (LLE): Can provide very clean extracts, but recovery of polar analytes might be lower.[8]

    • Phospholipid Depletion Plates: Specialized plates can be used to selectively remove phospholipids, a major source of matrix effects in plasma and serum.

  • Improve Chromatographic Separation: Adjusting the LC method can separate cortisone from co-eluting matrix components.[9]

    • Modify the mobile phase gradient to better resolve the analyte peak.

    • Experiment with different column chemistries (e.g., biphenyl columns for steroids) that offer different selectivity.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] This is a viable option if the assay has sufficient sensitivity.

  • Check for Contamination: Ensure that all solvents, reagents, and labware are free from contaminants that could contribute to matrix effects.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effect

This protocol describes the preparation of the three sample sets required to calculate the matrix factor (MF) and recovery.

Objective: To quantify the impact of the sample matrix on the ionization of cortisone and this compound.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • Cortisone and this compound analytical standards.

  • Appropriate solvents for reconstitution (e.g., mobile phase).

  • Validated sample extraction materials (e.g., SPE cartridges, LLE solvents).

Procedure:

  • Prepare Set A (Neat Solution):

    • Prepare a solution of cortisone and this compound in the reconstitution solvent at a known concentration (e.g., a low and high QC concentration).

    • This set represents the analyte response without any matrix interference.

  • Prepare Set B (Post-Extraction Spiked Matrix):

    • Process blank matrix samples from each of the six sources using your validated extraction procedure.

    • After the final evaporation step, spike the dried extract with the same concentration of cortisone and this compound as in Set A.

    • This set measures the analyte response in the presence of extracted matrix components.

  • Prepare Set C (Pre-Extraction Spiked Matrix):

    • Spike blank matrix samples from each of the six sources with cortisone and this compound at the same concentration as in Set A before performing the extraction procedure.

    • This set is used to determine the overall recovery of the extraction process.

  • Analysis and Calculation:

    • Analyze all three sets by LC-MS/MS.

    • Calculate the Matrix Factor (MF) and Recovery using the average peak areas from the analysis.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting matrix effects in a bioanalytical assay.

MatrixEffect_Workflow start Assay Fails Precision/ Accuracy Criteria check_me Assess Matrix Effect (ME) (Post-Extraction Spike) start->check_me me_present Is IS-Normalized MF CV > 15%? check_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, PLD) me_present->optimize_sp Yes other_issues Investigate Other Issues (e.g., standard stability, instrument) me_present->other_issues No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc dilute Consider Sample Dilution optimize_lc->dilute reassess Re-evaluate Matrix Effect dilute->reassess reassess->me_present pass Assay Passes (CV <= 15%) reassess->pass

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

References

Preventing deuterium exchange in Cortisone-d2 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cortisone-d2. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing deuterium exchange during sample preparation. Below you will find frequently asked questions, a troubleshooting guide, and recommended experimental protocols to ensure the isotopic stability of your deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a critical issue for this compound?

A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, such as a solvent.[1] For this compound, which is used as an internal standard in quantitative analyses like LC-MS, this exchange is problematic. The loss of deuterium atoms changes its mass, leading to an incorrect analytical signal. This can compromise the accuracy and reliability of the quantification of the target analyte, cortisone.

Q2: Which positions on the this compound molecule are susceptible to deuterium exchange?

A2: The deuterium atoms most vulnerable to exchange are those on carbon atoms adjacent to a carbonyl group (C=O), known as alpha-hydrogens.[2][3][4] The process occurs through keto-enol tautomerism, where the ketone is temporarily converted to an enol or enolate intermediate, making the alpha-positions susceptible to exchanging their deuterium atoms with protons from the solvent.[2][3] In Cortisone, these are the hydrogens at the C2, C4, and C21 positions.

Q3: What experimental conditions promote deuterium exchange?

A3: Deuterium exchange is significantly accelerated by both acidic and basic conditions.[1][2][4] The presence of protic solvents (e.g., water, methanol, ethanol) provides a source of protons that can replace the deuterium atoms. Elevated temperatures and prolonged exposure to these conditions can also increase the rate of exchange. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[5]

Q4: How can I detect if deuterium exchange has occurred in my samples?

A4: In mass spectrometry-based assays, deuterium exchange can be identified by observing a shift in the mass-to-charge ratio (m/z) of the internal standard. You may see a decrease in the signal intensity for the expected deuterated molecule and a corresponding increase in the signal for a partially or fully exchanged molecule (e.g., Cortisone-d1 or Cortisone-d0). This can lead to a loss of signal for the internal standard later in an analytical run.[6]

Troubleshooting Guide

This guide addresses the primary issue of deuterium loss from this compound, which manifests as inaccurate quantification or a decreasing internal standard signal.

Problem Potential Cause Recommended Solution
Inaccurate quantification and/or decreasing this compound signal. Acidic or Basic Sample Preparation Conditions: The use of strong acids or bases in extraction, reconstitution, or mobile phases can catalyze deuterium exchange.[1][7]Maintain the pH of all solutions as close to neutral (pH 2-3 to 7) as possible.[1] If pH adjustment is necessary, use weaker acids/bases or buffer systems and minimize exposure time.
Inappropriate Solvent Choice: Protic solvents like water, methanol, or ethanol are common in sample preparation and can act as a proton source for exchange.[2][4]Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane) for sample extraction and reconstitution. If a protic solvent is required for chromatography, minimize the time the sample spends in that solvent before injection.
Elevated Temperature: High temperatures during sample processing steps (e.g., evaporation, incubation) can accelerate the rate of deuterium exchange.Perform all sample preparation steps at room temperature or on ice. If solvent evaporation is necessary, use a gentle stream of nitrogen at low temperatures instead of high heat.
Prolonged Sample Storage/Processing Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of exchange.Streamline the sample preparation workflow to minimize the time from extraction to analysis. Analyze samples as quickly as possible after preparation. For storage, use aprotic solvents and keep at low temperatures (-20°C or below).

Experimental Protocols

Below is a recommended protocol for a generic liquid-liquid extraction (LLE) designed to minimize the risk of deuterium exchange for this compound in a biological matrix like serum or plasma.

Protocol: LLE for Cortisone with Deuterium Stability Precautions
  • Sample Thawing:

    • Thaw biological samples and this compound internal standard (IS) working solution on ice.

  • Aliquoting:

    • In a polypropylene tube, add 100 µL of the sample (e.g., serum, plasma).

  • Internal Standard Spiking:

    • Add a small volume (e.g., 10 µL) of this compound IS working solution (prepared in a non-protic solvent like acetonitrile) to the sample. Vortex briefly (2-3 seconds).

  • Extraction:

    • Add 1 mL of an aprotic extraction solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous phases.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or below. Avoid heating.

  • Reconstitution:

    • Reconstitute the dried extract in a mobile phase-compatible solvent, preferably one with a high percentage of aprotic solvent (e.g., 80:20 acetonitrile:water). Minimize the volume and ensure the sample is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Analyze via LC-MS/MS as soon as possible. Keep samples in a cooled autosampler (e.g., 4°C) if there is a delay before injection.

Data Presentation

Table 1: Risk of Deuterium Exchange Under Various Conditions

This table summarizes the relative risk of deuterium exchange based on the principles of keto-enol tautomerism.[2][3][4]

Parameter Condition Relative Risk of Exchange Rationale
pH pH < 2 or pH > 8High Both strong acidic and basic conditions catalyze the formation of enol or enolate intermediates, which are required for exchange.[1][2]
pH 3 - 7Low The rate of enolization is at its minimum in this neutral to slightly acidic pH range.[1]
Solvent Protic (Water, Methanol)High These solvents provide an abundant source of protons to exchange with deuterium.
Aprotic (Acetonitrile, MTBE)Low These solvents lack exchangeable protons and do not facilitate the exchange mechanism.
Temperature > 40°CHigh Higher temperatures increase the rate of all chemical reactions, including deuterium exchange.
4°C - 25°CLow Lower temperatures slow down the reaction kinetics.
Time > 4 hours in unfavorable conditionsHigh Prolonged exposure increases the likelihood of exchange occurring.
< 1 hour in unfavorable conditionsLow Minimizing exposure time reduces the extent of potential exchange.

Visualizations

Logical Workflow and Process Diagrams

G start Deuterium Loss Suspected? (Inaccurate IS Signal) check_ph Check pH of All Solutions (Mobile Phase, Extraction, Reconstitution) start->check_ph ph_ok Is pH between 3 and 7? check_ph->ph_ok adjust_ph SOLUTION: Adjust pH to Neutral Range (Use Buffers if Possible) ph_ok->adjust_ph No check_solvent Check Solvents ph_ok->check_solvent Yes resolved Problem Resolved adjust_ph->resolved solvent_ok Are Solvents Primarily Aprotic? check_solvent->solvent_ok replace_solvent SOLUTION: Replace Protic Solvents (e.g., MeOH with ACN) solvent_ok->replace_solvent No check_temp Check Temperature & Time solvent_ok->check_temp Yes replace_solvent->resolved temp_ok Are Procedures Cool & Fast? check_temp->temp_ok reduce_temp SOLUTION: Work on Ice, Avoid Heat, Minimize Sample Prep Time temp_ok->reduce_temp No temp_ok->resolved Yes reduce_temp->resolved

Caption: Troubleshooting flowchart for diagnosing deuterium exchange.

G start Start: Sample Aliquot spike Spike with IS (in Aprotic Solvent) start->spike extract Liquid-Liquid Extraction (Aprotic Solvent, e.g., MTBE) spike->extract separate Centrifuge (Phase Separation) extract->separate evaporate Evaporate Organic Layer (Nitrogen, Low Temp) separate->evaporate reconstitute Reconstitute (High Aprotic % Solvent) evaporate->reconstitute analyze Inject for LC-MS/MS (Cooled Autosampler) reconstitute->analyze G exchange Deuterium Exchange Risk acid_base Acidic or Basic pH acid_base->exchange protic Protic Solvents (e.g., Water, Methanol) protic->exchange temp High Temperature temp->exchange time Long Exposure Time time->exchange

References

Improving signal-to-noise ratio for Cortisone-d2 in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cortisone-d2 in complex biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes and improve the signal-to-noise ratio (S/N) for this critical internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise (S/N) ratio for this compound in complex samples?

A low S/N ratio for this compound is typically rooted in three main areas:

  • Matrix Effects: Co-eluting endogenous compounds from complex matrices like plasma or urine can interfere with the ionization of this compound in the mass spectrometer's source, either suppressing or enhancing the signal. This is a very common issue in LC-MS/MS analyses.[1]

  • Inefficient Sample Preparation: Poor extraction and cleanup can lead to low recovery of this compound and the presence of interfering substances. The goal of sample preparation is to remove matrix components while efficiently recovering the analyte and internal standard.[2][3]

  • Suboptimal LC-MS/MS Parameters: Instrument settings that are not optimized for this compound, such as incorrect precursor/product ion pairs (MRM transitions) or non-optimal collision energy, can result in a weak signal.[4]

Q2: Can the deuterium label on this compound affect its chromatographic behavior compared to unlabeled cortisone?

Yes. A phenomenon known as the "deuterium isotope effect" can cause deuterated standards to have slightly different retention times than their unlabeled counterparts. This can be problematic if the unlabeled cortisone elutes in a region of high matrix suppression while the this compound elutes in a region of low suppression, or vice-versa. This leads to what is known as differential matrix effects.[1][5]

Q3: What is a "differential matrix effect" and how does it impact the quantification using this compound?

A differential matrix effect occurs when matrix components affect the ionization of the analyte (cortisone) and the stable isotope-labeled internal standard (this compound) to different extents.[5] Even with a co-eluting internal standard, if there's a slight retention time shift, one compound might be more affected by ion suppression than the other. This undermines the core assumption that the internal standard's signal variation perfectly mimics the analyte's, leading to inaccurate quantification.[1][6]

Q4: Which sample preparation technique is generally better for corticosteroids like this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

Both SPE and LLE are widely used and effective for steroid extraction.[7][8]

  • Solid-Phase Extraction (SPE) is often considered the "gold standard" as it can provide more efficient and selective removal of interfering substances like phospholipids, leading to cleaner extracts and potentially higher S/N ratios.[9][10]

  • Liquid-Liquid Extraction (LLE) is a simpler and often faster technique that separates compounds based on their differential solubility in two immiscible liquids. While effective, it may be less efficient at removing all matrix interferences compared to modern SPE methods.[3]

The choice depends on the complexity of the matrix, the required sensitivity, and available resources. For ultra-sensitive assays, a selective SPE method is often preferred.[11]

Troubleshooting Guides

Guide 1: Low Signal or Poor S/N Ratio for this compound

If you are observing a weak or noisy signal for your this compound internal standard, consult the following table for potential causes and recommended solutions.

Potential Cause Recommended Solution
Inefficient Sample Extraction Verify the recovery of your extraction method. Consider re-optimizing your SPE or LLE protocol. Ensure correct pH, solvent choice, and elution volumes.[7][9]
Significant Matrix Effects (Ion Suppression) Improve sample cleanup. A more rigorous SPE protocol can help remove interfering phospholipids and salts.[11] Modify the LC gradient to better separate this compound from the interfering region. Consider advanced techniques like Differential Mobility Spectrometry (DMS) which can significantly boost S/N.[12][13]
Suboptimal Mass Spectrometer Settings Perform collision energy optimization for the specific MRM transitions of this compound.[4][14] Ensure the chosen precursor and product ions are correct and provide the most stable and intense signal.[15][16]
Instrument Contamination or Low Sensitivity Clean the mass spectrometer's ion source, optics, and quadrupoles according to the manufacturer's guidelines. Run a system suitability test to ensure the instrument is performing optimally.[17]
Guide 2: High Variability in this compound Peak Area

If the response of your this compound internal standard is inconsistent across your analytical batch (i.e., between calibrators, QCs, and unknown samples), it compromises the reliability of your quantification.

Potential Cause Recommended Solution
Inconsistent Sample Preparation Review manual pipetting and liquid handling steps for precision. Incomplete mixing or solvent evaporation can introduce significant variability.[18] Automated liquid handlers can greatly reduce this type of error.[19]
Differential Matrix Effects As discussed in the FAQs, a slight shift in retention time between cortisone and this compound can cause high variability if the matrix composition changes between samples. Adjust chromatographic conditions to ensure maximal co-elution.[1]
Instability of Internal Standard In rare cases, deuterium atoms on a molecule can exchange with hydrogen atoms from the solvent (back-exchange), especially at certain pH values or in aqueous solutions over time. Prepare fresh stock solutions and minimize the time samples spend in the autosampler.

Quantitative Data Summary

The following tables provide quantitative data on methods used to improve the analysis of corticosteroids.

Table 1: Impact of Differential Mobility Spectrometry (DMS) on Signal-to-Noise Ratio for Cortisol and Cortisone

Data synthesized from a study demonstrating the utility of DMS for improving steroid analysis.[12][13]

Analyte S/N Improvement Factor with DMS
Cortisol1.6x - 4.5x
Cortisone8.0x - 13.8x

Table 2: Recovery Rates of Steroids Using a Fast Solid-Phase Extraction (SPE) Method

Data from a study developing a rapid SPE method for a panel of 11 steroids in serum.[20]

Analyte Recovery Rate (%)
Cortisone~85%
Cortisol~90%
Aldosterone42%
Testosterone95%
Progesterone~92%

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Corticosteroids from Serum

This protocol is a general guideline based on common practices for C18 SPE columns.[9][20]

  • Column Conditioning: Condition a 200 mg C18 SPE column by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the column to dry.

  • Sample Loading: Mix 250 µL of serum with 750 µL of an aqueous solution (e.g., water with 2% formic acid) containing the this compound internal standard. Vortex the mixture. Load the entire sample onto the conditioned SPE column.

  • Washing: Wash the column with 5 mL of a weak organic solvent solution (e.g., 30% methanol in water) to remove polar interferences. Allow the column to dry completely under vacuum.

  • Elution: Elute the corticosteroids by adding 2 mL of an appropriate organic solvent (e.g., methanol or ethyl acetate) to the column.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-60°C. Reconstitute the dried extract in a minimum volume (e.g., 125 µL) of the initial LC mobile phase for injection.[7]

Protocol 2: General Liquid-Liquid Extraction (LLE) for Corticosteroids from Serum

This protocol is a general guideline for performing LLE.[7][21]

  • Sample Preparation: To 250 µL of serum in a glass tube, add the this compound internal standard.

  • Protein Precipitation & Extraction: Add 750 µL of acetonitrile to precipitate proteins. Vortex for 2 minutes. Centrifuge at high speed (e.g., 3000 x g) for 10-15 minutes.[15]

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of an immiscible organic solvent like ethyl acetate or diethyl ether. Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Phase Separation: Allow the layers to separate for at least 5 minutes. For sharper separation, samples can be frozen in a dry ice/ethanol bath, which freezes the lower aqueous layer, allowing the top organic layer to be easily decanted.[7][21]

  • Evaporation & Reconstitution: Transfer the top organic layer to a clean tube and evaporate to dryness under nitrogen. Reconstitute the extract in the LC mobile phase for analysis.

Visual Guides and Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Receive Sample (Plasma, Urine, etc.) Spike 2. Spike with This compound IS Sample->Spike Extract 3. Extraction (SPE or LLE) Spike->Extract Dry 4. Evaporate & Reconstitute Extract->Dry Inject 5. Inject Sample Dry->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification (Analyte/IS Ratio) Integrate->Quantify Report 10. Report Results Quantify->Report

Caption: General workflow for the analysis of this compound in complex samples.

G Start Low S/N for this compound CheckRecovery Is Extraction Recovery > 85%? Start->CheckRecovery CheckMatrix Observe Ion Suppression in Post-Column Infusion? CheckRecovery->CheckMatrix Yes OptimizeSPE Action: Re-optimize SPE/LLE Protocol CheckRecovery->OptimizeSPE No CheckMS Are MS Parameters Optimized? CheckMatrix->CheckMS No OptimizeLC Action: Modify LC Gradient to Avoid Suppression Zone CheckMatrix->OptimizeLC Yes OptimizeMS Action: Optimize Collision Energy & MRM Transitions CheckMS->OptimizeMS No End S/N Improved CheckMS->End Yes OptimizeSPE->CheckRecovery OptimizeLC->CheckMatrix CleanMS Action: Clean MS Ion Source & Optics OptimizeMS->CleanMS CleanMS->CheckMS

Caption: Troubleshooting decision tree for low S/N of this compound.

G Concept of Matrix Effect (Ion Suppression) Analyte Cortisone Droplet ESI Droplet Analyte->Droplet IS This compound IS->Droplet Matrix Matrix Interference Matrix->Droplet Droplet->p1 Competition for ionization reduces signal efficiency Detector MS Detector p1->p2 Competition for ionization reduces signal efficiency p2->Detector Competition for ionization reduces signal efficiency

Caption: Diagram illustrating how matrix components suppress analyte signals.

References

Technical Support Center: Cortisone-d2 Analysis in Low Concentration Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of Cortisone-d2.

Frequently Asked Questions (FAQs)

1. What are the most common challenges when analyzing low concentrations of this compound?

Researchers often face challenges related to sensitivity, matrix effects, and the choice of a suitable internal standard.[1] At low concentrations, the signal-to-noise ratio can be poor, making accurate quantification difficult.[2] Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of this compound, leading to inaccurate results.[1][3] The selection of an appropriate internal standard is also critical to correct for variations in sample preparation and instrument response.[4][5][6]

2. Which analytical technique is most suitable for low-concentration this compound analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing low concentrations of steroids like this compound.[7][8][9] This technique offers high sensitivity and selectivity, allowing for accurate quantification even in complex biological matrices.[7][10]

3. What are the key considerations for sample preparation?

The choice of sample preparation method is crucial for removing interferences and concentrating the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts.[7]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and is effective for separating steroids from the sample matrix.[10][11]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by effectively removing interfering substances, which is often necessary for achieving the lowest detection limits.[11][12]

The optimal method depends on the sample matrix and the required sensitivity.

4. Why is the choice of internal standard important for this compound analysis?

An internal standard (IS) is essential to compensate for analyte loss during sample preparation and for variations in instrument response.[4][6] For this compound, a stable isotope-labeled (SIL) internal standard, such as Cortisone-d4 or Cortisone-d8, is recommended.[10][13] Using a SIL-IS that is structurally identical to the analyte but with a different mass ensures similar behavior during extraction and ionization, leading to more accurate and precise results.[14] However, care must be taken as even deuterated standards can sometimes exhibit different chromatographic behavior or be subject to isotopic interference.[4][5][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Sensitivity / Low Signal-to-Noise Inefficient ionization.Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider using a mobile phase additive like ammonium fluoride to enhance ionization.
Suboptimal sample preparation.Switch to a more rigorous sample preparation method like SPE to remove interfering matrix components.[11][12] Increase the initial sample volume if possible.[16]
Low injection volume.Increase the injection volume, but be mindful of potential peak broadening.
High Background Noise Contaminated LC system or mass spectrometer.Flush the LC system with appropriate solvents. Clean the mass spectrometer ion source.
Matrix effects.Improve sample cleanup using SPE.[11][12] Modify the chromatographic method to separate this compound from co-eluting matrix components.
Poor Peak Shape (Tailing or Fronting) Column degradation.Replace the analytical column.
Incompatible solvent composition between the sample and mobile phase.Ensure the sample is reconstituted in a solvent similar in composition to the initial mobile phase.[12]
Secondary interactions on the column.Add a small amount of a modifier like formic acid to the mobile phase.[13]
Inconsistent Results / Poor Reproducibility Variability in manual sample preparation.Automate the sample preparation process if possible.[7] Ensure consistent timing and technique for all steps.
Unstable instrument performance.Allow the LC-MS/MS system to equilibrate fully before starting the analysis. Monitor system suitability throughout the run.
Internal standard instability.Investigate the stability of the internal standard in the sample matrix and storage conditions.[17]
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components interfering with ionization.Modify the chromatographic gradient to better separate the analyte from interferences.[18] Utilize a more effective sample cleanup method like SPE.[12] The use of differential mobility spectrometry (DMS) can also help to reduce interferences.[2]
Evaluate the matrix effect by performing a post-extraction addition experiment.[1][3] If significant, a matrix-matched calibration curve may be necessary.
Internal Standard Signal Varies Significantly Inaccurate pipetting of the internal standard.Use a calibrated pipette and ensure proper mixing.
Degradation of the internal standard.Check the expiration date and storage conditions of the internal standard stock solution. Prepare fresh working solutions regularly.
Isotopic interference from the analyte.This can occur with doubly deuterated standards where a naturally occurring isotope of the analyte can interfere with the internal standard's signal.[4] Using an internal standard with a higher degree of deuteration (e.g., d4 or d8) can mitigate this.[10][13]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for specific matrices.

  • To 100 µL of serum or plasma, add 10 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 200 µL of a protein precipitating solvent like acetonitrile, and vortex for another 30 seconds.[10]

  • Add 1 mL of an extraction solvent such as methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.[10]

  • Centrifuge the sample at 12,000 rpm for 5 minutes to separate the layers.[10]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45-55°C.[10][11]

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol/water) and transfer to an autosampler vial for LC-MS/MS analysis.[10][11]

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for your specific instrument and application.

Parameter Typical Setting
LC Column C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm)[13]
Mobile Phase A Water with 0.1% formic acid or an alternative modifier like ammonium fluoride[8][13]
Mobile Phase B Methanol or acetonitrile with 0.1% formic acid[13]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 45°C[10]
Injection Volume 5 - 20 µL[16]
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI)[11]
MS/MS Mode Multiple Reaction Monitoring (MRM)

Example MRM Transitions (to be optimized):

Compound Precursor Ion (m/z) Product Ion (m/z)
Cortisone361.2163.1
This compound363.2165.1

Data Presentation

Table 1: Lower Limits of Quantification (LLOQ) for Cortisone in Biological Matrices

Matrix LLOQ Analytical Method Reference
Serum2 nmol/LLC-MS/MS[7]
Plasma0.500 ng/mLLC-MS/MS[18]
Serum2.5 ng/mLLC-MS/MS[19]

Table 2: Recovery and Precision Data for Cortisone Analysis

Matrix Spiked Concentration Recovery (%) Intra-assay CV (%) Inter-assay CV (%) Reference
Serum5.0 ng/mL77.1-1.9 - 5.8[19]
Serum25.0 ng/mL81.6-1.9 - 5.8[19]
Serum100.0 ng/mL81.2-1.9 - 5.8[19]
Serum-60-84-4.5-10.1[9]

Visualizations

Workflow General Workflow for this compound Analysis Sample Sample Collection (e.g., Serum, Plasma) Spike Spike with This compound IS Sample->Spike Prep Sample Preparation (LLE or SPE) Spike->Prep Dry Evaporation Prep->Dry Recon Reconstitution Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A simplified workflow for the analysis of this compound in biological samples.

Troubleshooting Troubleshooting Logic for Poor Sensitivity Start Poor Sensitivity (Low S/N) CheckSource Optimize MS Source Parameters? Start->CheckSource CheckPrep Improve Sample Cleanup (SPE)? CheckSource->CheckPrep No Improvement Resolved Issue Resolved CheckSource->Resolved Improvement CheckVolume Increase Sample/ Injection Volume? CheckPrep->CheckVolume No Improvement CheckPrep->Resolved Improvement CheckMobile Use Ionization Enhancer in Mobile Phase? CheckVolume->CheckMobile No Improvement CheckVolume->Resolved Improvement CheckMobile->Resolved Improvement

References

Minimizing ion suppression for Cortisone-d2 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cortisone-d2 Analysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for this compound in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample.[1] The "matrix" refers to all components in the sample other than the analyte, such as proteins, lipids, salts, and endogenous molecules.[1] During the electrospray ionization (ESI) process, these co-eluting matrix components compete with this compound for the available charge, leading to a decrease in the ionization efficiency of the analyte and a lower signal intensity.[1][2] This phenomenon can negatively impact the accuracy, precision, sensitivity, and reproducibility of quantitative analyses.[2][3] Since this compound is often used as an internal standard for the quantification of endogenous Cortisone, uncorrected ion suppression can lead to inaccurate results.[4]

Q2: How can I detect and locate ion suppression in my this compound LC-MS method?

A: A common and effective method to identify the regions in your chromatogram affected by ion suppression is the post-column infusion experiment.[2][5] This involves continuously infusing a standard solution of this compound into the mass spectrometer after the LC column. A blank sample extract (containing the matrix but no analyte) is then injected.[5] If there is a drop in the constant baseline signal of this compound, it indicates that components from the matrix are eluting at that time and causing ion suppression.[2] Another method is to compare the peak area of this compound in a sample spiked post-extraction with the peak area of this compound in a clean solvent. A significantly lower signal in the matrix sample indicates the presence of ion suppression.[2]

Q3: What are the most effective sample preparation techniques to reduce ion suppression for this compound?

A: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[1] The choice of technique depends on the complexity of the sample matrix.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. It selectively extracts analytes while removing a significant portion of matrix components like phospholipids and salts.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE is another robust method for separating analytes from interfering matrix components based on their differential solubility in two immiscible liquids.

  • Protein Precipitation (PPT): While being a simpler and faster method, PPT is generally less clean. It removes proteins, but many other matrix components that can cause ion suppression may remain in the sample.[2]

The following table summarizes the general effectiveness of these techniques in minimizing matrix effects.

Sample Preparation Technique Relative Effectiveness in Reducing Ion Suppression Typical Analyte Recovery Notes
Solid-Phase Extraction (SPE)HighGood to Excellent (e.g., 42-95% for steroids)[6]Highly selective, can significantly reduce phospholipids.[1]
Liquid-Liquid Extraction (LLE)Medium to HighGoodEffective at removing salts and some polar interferences.
Protein Precipitation (PPT)Low to MediumOften < 60%[2]Quick and simple, but may not remove all interfering components.[2]
Q4: How can I optimize my chromatographic method to minimize ion suppression?

A: Chromatographic optimization aims to separate this compound from co-eluting matrix interferences.[1] Key strategies include:

  • Improving Separation: Adjust the mobile phase composition, gradient slope, and flow rate to increase the resolution between this compound and interfering peaks.[1]

  • Using Advanced Column Technology: Ultra-High-Performance Liquid Chromatography (UPLC) systems, with their smaller particle size columns, offer significantly higher peak resolution compared to traditional HPLC.[7] This increased separation efficiency reduces the likelihood of co-elution with matrix components, thereby minimizing ion suppression.[7]

  • Shifting Retention Time: If the post-column infusion experiment reveals ion suppression at the retention time of this compound, modify the chromatographic conditions to shift its elution to a cleaner region of the chromatogram.[5]

Q5: Can adjusting mass spectrometer settings help reduce ion suppression?

A: While chromatographic and sample preparation strategies are generally more effective, some instrument parameters can be adjusted. However, their impact on reducing ion suppression is often limited.[2] One significant change that can be considered is switching the ionization source. Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI), particularly for less polar compounds.[8] However, this may come with a trade-off in sensitivity for certain analytes.[8]

Q6: How does using a stable isotope-labeled internal standard (SIL-IS) help manage ion suppression?

A: Using a stable isotope-labeled internal standard is one of the most reliable ways to compensate for ion suppression.[1][3] A SIL-IS, such as a different deuterated or a ¹³C-labeled version of Cortisone, is an ideal internal standard.[4][9] Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[5] this compound itself is used as a SIL-IS for the quantification of endogenous cortisone.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify chromatographic regions where ion suppression occurs.

  • System Setup:

    • Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water).

    • Using a syringe pump, deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet.

    • The LC mobile phase will mix with the this compound solution before entering the MS source.

  • Procedure:

    • Start the syringe pump and allow the this compound signal to stabilize, which should result in a flat baseline in the mass spectrometer.

    • Set the mass spectrometer to monitor the specific m/z transition for this compound.

    • Inject a blank matrix sample (e.g., a protein-precipitated serum sample that does not contain this compound) onto the LC system.

    • Run your standard chromatographic gradient.

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • Any significant drop or dip in the baseline signal indicates ion suppression caused by co-eluting components from the matrix at that specific retention time.

Protocol 2: Solid-Phase Extraction (SPE) for Steroid Analysis

This is a general protocol for extracting steroids like this compound from serum.

  • Sample Pre-treatment:

    • To 200 µL of serum, add the internal standard (if this compound is the analyte).

    • Add 200 µL of water and 200 µL of methanol and vortex to mix. This step helps to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

  • SPE Procedure (using a polymeric reversed-phase cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 30% methanol in water) to remove polar interferences.

    • Elution: Elute this compound and other steroids with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionWorkflow start Poor Peak Response for this compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_detected Ion Suppression Detected? check_suppression->suppression_detected no_suppression No Significant Suppression. Investigate Other Issues (e.g., Source Contamination, Analyte Stability) suppression_detected->no_suppression No optimize_sample_prep Optimize Sample Preparation (SPE, LLE) suppression_detected->optimize_sample_prep Yes evaluate_prep Re-evaluate Suppression optimize_sample_prep->evaluate_prep optimize_chromatography Optimize Chromatography (Gradient, Column, Flow Rate) evaluate_prep->optimize_chromatography Suppression Persists use_sil_is Implement Stable Isotope-Labeled Internal Standard for Quantification evaluate_prep->use_sil_is Suppression Reduced evaluate_chrom Re-evaluate Suppression optimize_chromatography->evaluate_chrom evaluate_chrom->optimize_sample_prep Suppression Persists evaluate_chrom->use_sil_is Suppression Reduced end Method Optimized use_sil_is->end

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

IonizationMechanism cluster_source ESI Droplet analyte This compound gas_phase_ions Gas Phase Ions (To Mass Analyzer) analyte->gas_phase_ions Desired matrix Matrix Component matrix->gas_phase_ions Suppresses Analyte charge Charge (+) charge->analyte Ionization charge->matrix Competition

Caption: Competition for ionization within an ESI droplet.

References

Stability of Cortisone-d2 in long-term storage and freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Cortisone-d2 during long-term storage and after repeated freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct stability data for this compound is limited. The information provided is largely based on studies of its non-deuterated analogs, cortisone and hydrocortisone, and the established principles of the kinetic isotope effect. Deuterated compounds, owing to the stronger carbon-deuterium bond, generally exhibit greater metabolic and chemical stability compared to their non-deuterated counterparts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. Based on data for hydrocortisone, solutions are more stable when refrigerated. For example, hydrocortisone succinate oral solutions were found to be stable for at least 14 days when stored under refrigeration (3-7°C). It is recommended to prepare solutions fresh and store them at 2-8°C for short-term use. For longer-term storage of solutions, it is advisable to aliquot and freeze them at -20°C or below.

Q3: Can I subject my this compound solution to multiple freeze-thaw cycles?

A3: Repeated freeze-thaw cycles are generally not recommended for solutions of analytical standards as they can lead to degradation. While studies on cortisol in saliva and serum indicate stability for up to four freeze-thaw cycles, this is in a biological matrix which may have a protective effect.[1][2] For this compound solutions, it is best practice to aliquot the solution after preparation and before freezing, so that a fresh vial can be used for each experiment, avoiding the need for repeated freeze-thaw cycles.

Q4: What are the potential degradation products of this compound?

A4: Based on the degradation pathways of cortisone and hydrocortisone, potential degradation products for this compound could include its corresponding 21-aldehyde and the cortisone analog.[3] The primary degradation mechanism for many corticosteroids involves oxidation.

Q5: How does the deuterium labeling in this compound affect its stability?

A5: The presence of deuterium atoms in place of hydrogen atoms at specific positions in the molecule strengthens the chemical bonds (the kinetic isotope effect). This makes the C-D bond more resistant to chemical and enzymatic cleavage compared to a C-H bond. Consequently, this compound is expected to be more stable and have a longer half-life than unlabeled cortisone.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results between experiments. Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from solid material. Aliquot stock solutions into single-use vials before freezing to avoid multiple freeze-thaw cycles. Always store solutions at recommended temperatures.
Appearance of unexpected peaks in chromatograms. Presence of degradation products.Analyze the sample using a high-resolution mass spectrometer to identify the impurities. Common degradation products for corticosteroids include the corresponding 21-aldehyde and cortisone analogs. Review storage conditions and handling procedures to minimize degradation.
Loss of signal intensity over time in stored solutions. Adsorption of the compound to the storage vial surface or chemical degradation.Use silanized glass vials or low-adsorption polypropylene tubes for storage. Ensure the storage solvent is appropriate and that the solution is stored at the correct temperature and protected from light.

Stability Data Summary (Based on Cortisone and Hydrocortisone Studies)

Table 1: Long-Term Storage Stability of Cortisone and Hydrocortisone

CompoundFormulation/MatrixStorage Temperature (°C)DurationRemaining Concentration (%)Reference
CortisoneSaliva-806 yearsHigh agreement with initial measurement[6]
HydrocortisoneOral Suspension (2.5 mg/mL)591 daysNot significant decomposition[7]
HydrocortisoneOral Suspension (2.5 mg/mL)2591 daysNot significant decomposition[7]
HydrocortisoneOral Suspension (2.5 mg/mL)4091 daysSignificant decomposition[7]
Hydrocortisone SuccinateOral Solution (pH 5.5, 6.5, 7.4)3-714 days> 92%[8]
HydrocortisoneCompounded CreamRoom Temperature60 days> 95%
HydrocortisoneCompounded Cream460 days> 95%

Table 2: Freeze-Thaw Cycle Stability of Cortisol

CompoundMatrixNumber of Freeze-Thaw CyclesStorage Temperature (°C)ObservationReference
CortisolSaliva4-20Stable[1]
CortisolSerum/Plasma4-80Stable[2]

Experimental Protocols

Protocol 1: General Procedure for a Long-Term Stability Study

  • Sample Preparation: Prepare multiple identical samples of this compound in the desired solvent and concentration. Use amber glass or low-adsorption polypropylene vials.

  • Initial Analysis (Time 0): Analyze a subset of the samples immediately after preparation to determine the initial concentration. This will serve as the baseline. The analysis is typically performed using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Storage: Store the remaining samples under the desired long-term storage conditions (e.g., -20°C, 4°C, 25°C) and protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of samples from each storage condition.

  • Sample Analysis: Allow the samples to equilibrate to room temperature and analyze them using the same analytical method as for the initial analysis.

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration. The stability is often defined as retaining at least 90-95% of the initial concentration.

Protocol 2: General Procedure for a Freeze-Thaw Stability Study

  • Sample Preparation: Prepare a bulk solution of this compound in the desired solvent and aliquot it into multiple single-use vials.

  • Initial Freeze: Freeze all aliquots at the intended storage temperature (e.g., -20°C or -80°C).

  • Freeze-Thaw Cycles:

    • Cycle 1: Thaw one set of aliquots completely at room temperature, and then refreeze them.

    • Cycle 2: Thaw a second set of aliquots, refreeze, thaw again, and then refreeze.

    • Continue this process for the desired number of cycles (typically 3-5).

  • Analysis: After the final thaw of all sets, analyze the samples from each freeze-thaw cycle, along with a control sample that was not subjected to any freeze-thaw cycles (only one initial freeze and thaw), using a validated analytical method.

  • Data Evaluation: Compare the concentration and purity of this compound in the cycled samples to the control sample.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_timepoint Timepoint Evaluation cluster_data Data Evaluation start Start: Prepare this compound Solution aliquot Aliquot into Vials start->aliquot initial_analysis Time 0 Analysis (HPLC/LC-MS) aliquot->initial_analysis storage_lt Long-Term Storage (-20°C, 4°C, 25°C) initial_analysis->storage_lt storage_ft Freeze-Thaw Cycles (-20°C or -80°C) initial_analysis->storage_ft tp_analysis Analyze at Predetermined Intervals storage_lt->tp_analysis ft_analysis Analyze After Each Cycle storage_ft->ft_analysis data_eval Compare to Time 0 / Control tp_analysis->data_eval ft_analysis->data_eval end End: Determine Stability Profile data_eval->end

Caption: Experimental workflow for a typical stability study of a pharmaceutical compound.

References

Overcoming co-elution issues with Cortisone-d2 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Cortisone-d2 in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatography?

This compound is a deuterated form of cortisone, meaning that two of its hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. In chromatographic methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS). The use of a stable isotope-labeled internal standard is considered best practice because it has nearly identical chemical and physical properties to the analyte (cortisone). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus providing accurate quantification by correcting for variations in these processes.

Q2: What are the common causes of co-elution with this compound?

Co-elution occurs when this compound and another compound are not adequately separated by the chromatographic column and elute at the same time. Common causes include:

  • Isomeric Interferences: Structurally similar steroids, such as cortisol and its metabolites, can have very similar retention times to cortisone and this compound.

  • Isotopic Interferences: Naturally occurring isotopes of cortisone can contribute to the signal of the deuterated internal standard, leading to inaccurate quantification. This is a particular concern with doubly deuterated standards like this compound.[1]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the separation and detection of the analyte and internal standard.

  • Suboptimal Chromatographic Conditions: An inappropriate choice of column, mobile phase, gradient, or temperature can lead to poor resolution.

Q3: How can I detect co-elution of this compound?

Co-elution can be identified through several indicators:

  • Peak Shape Abnormalities: Asymmetric or broad peaks can suggest the presence of more than one compound.

  • Inconsistent Analyte/Internal Standard Ratios: Unexplained variability in the ratio of the cortisone peak area to the this compound peak area across a batch of samples can be a sign of interference.

  • Qualifier Ion Ratio Deviations: In MS/MS, monitoring multiple fragment ions (transitions) for both the analyte and the internal standard can help detect interferences. If the ratio of these qualifier ions is inconsistent, it may indicate co-elution.

  • Isotopic Contribution: A naturally occurring isotope of cortisol at m/z 365 can fragment to the same daughter ion as this compound, falsely increasing the internal standard signal.[1]

Troubleshooting Guide

Problem 1: Poor chromatographic resolution between Cortisone and this compound.

While deuterated standards are designed to co-elute with the analyte, in some cases, slight separation can occur, or they may co-elute with other interfering compounds.

Solution Workflow:

cluster_0 Troubleshooting Poor Resolution Start Poor Resolution Observed Step1 Optimize Mobile Phase Start->Step1 Step2 Evaluate Column Chemistry Step1->Step2 If no improvement End Resolution Improved Step1->End Success Step3 Adjust Gradient and Flow Rate Step2->Step3 If no improvement Step2->End Success Step4 Modify Temperature Step3->Step4 If no improvement Step3->End Success Step4->End Success

Caption: Troubleshooting workflow for poor chromatographic resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Solvent Selection: The choice of organic solvent in reversed-phase chromatography significantly impacts selectivity. Methanol can enhance π-π interactions with phenyl-based columns, which can be beneficial for separating aromatic steroids. Acetonitrile, on the other hand, can disrupt these interactions. Experimenting with both methanol and acetonitrile, or a combination, can alter the elution profile.

    • Additives: The addition of a small percentage of an acid, such as formic acid (typically 0.1%), can improve peak shape and ionization efficiency in mass spectrometry.

  • Evaluate Different Column Chemistries:

    • Standard C18 columns are a good starting point for steroid separation.

    • Phenyl-Hexyl and Biphenyl columns offer alternative selectivities due to π-π interactions with the aromatic rings of steroids, which can be effective in resolving structurally similar compounds. Phenyl-Hexyl phases, in particular, can provide unique selectivity for compounds with aromatic groups.

    • Consider columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency and better resolution, especially in UHPLC systems.

  • Adjust Gradient Elution and Flow Rate:

    • A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting compounds.

    • Reducing the flow rate can also increase the resolution between peaks, although it will lengthen the analysis time.

  • Modify Column Temperature:

    • Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution. However, it can also alter the selectivity, so it should be optimized for the specific separation.

Problem 2: Suspected co-elution with an endogenous steroid isomer.

Cortisone has several isomers and structurally related compounds that can interfere with its analysis.

Solution Workflow:

cluster_1 Addressing Isomeric Interference Start Isomer Co-elution Suspected Step1 Review Steroid Metabolism Start->Step1 Step2 Optimize Chromatography for Isomer Separation Step1->Step2 Step3 Utilize High-Resolution Mass Spectrometry Step2->Step3 If chromatography alone is insufficient End Interference Resolved Step2->End Success Step3->End Success

Caption: Workflow for resolving co-elution with steroid isomers.

Detailed Steps:

  • Understand Potential Interferences from Steroid Metabolism: Familiarize yourself with the steroidogenesis pathway to anticipate potential isobaric (same mass) and isomeric (same chemical formula, different structure) interferences.

    Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OH_Pregnenolone 17-OH-Pregnenolone Pregnenolone->OH_Pregnenolone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone OH_Progesterone 17-OH-Progesterone Progesterone->OH_Progesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone OH_Pregnenolone->OH_Progesterone Deoxycortisol 11-Deoxycortisol OH_Progesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol Cortisone Cortisone Cortisol->Cortisone

    Caption: Simplified steroidogenesis pathway showing the relationship between cortisone and its precursors.

  • Optimize Chromatography for Isomer Separation: As outlined in Problem 1, systematically adjust the mobile phase, column chemistry, gradient, and temperature. Phenyl-Hexyl and Biphenyl columns are often effective for separating steroid isomers.

  • Utilize High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is incomplete, HRMS can differentiate between compounds with very small mass differences, although it cannot distinguish between true isomers.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Separation of Cortisone and Cortisol

This protocol provides a starting point for the analysis of cortisone using this compound as an internal standard.

ParameterCondition
LC System UHPLC system
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 35% to 80% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Cortisone: m/z 361.2 -> 163.1this compound: m/z 363.2 -> 163.1Cortisol: m/z 363.2 -> 121.1
Protocol 2: Alternative Separation using a Phenyl-Hexyl Column

This protocol utilizes a different column chemistry for enhanced selectivity.

ParameterCondition
LC System UHPLC system
Column Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 40% to 80% B over 14 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Cortisone: m/z 361.2 -> 163.1this compound: m/z 363.2 -> 163.1Cortisol: m/z 363.2 -> 121.1

Quantitative Data Summary

The following table summarizes typical performance data for the separation of cortisone and cortisol. Resolution (Rs) values greater than 1.5 indicate baseline separation.

Column ChemistryMobile Phase Organic SolventAnalyte PairTypical Retention Time (min)Resolution (Rs)
C18 MethanolCortisone / Cortisol5.8 / 6.2> 2.0
Phenyl-Hexyl MethanolCortisone / Cortisol6.5 / 7.0> 2.5
Biphenyl MethanolCortisone / Cortisol7.1 / 7.7> 2.2
C18 AcetonitrileCortisone / Cortisol4.5 / 4.8> 1.8

Note: Retention times and resolution are highly dependent on the specific instrument, column, and exact mobile phase conditions and should be determined experimentally.

References

Validation & Comparative

Validation of an LC-MS/MS Method for Cortisone Quantification Using Cortisone-d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cortisone, utilizing cortisone-d2 as an internal standard. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative internal standards and supported by experimental data from various studies.

Introduction

Accurate and precise quantification of cortisone, a key steroid hormone, is crucial in numerous clinical and research settings. LC-MS/MS has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to ensure the reliability of the results by compensating for variations during sample preparation and analysis.[3][4] This guide outlines the validation parameters for such a method, provides a detailed experimental protocol, and compares its performance with other commonly used internal standards in steroid analysis.

Comparative Performance of Internal Standards

While this compound is a common choice for cortisone analysis, other deuterated steroids are also employed as internal standards in multi-analyte steroid panels. The following table summarizes typical performance data for an LC-MS/MS method using this compound and provides a comparison with methods utilizing other deuterated internal standards for their respective analytes. This comparison is based on data reported in various scientific publications.

Parameter Cortisone with this compound IS Cortisol with Cortisol-d4 IS Testosterone with Testosterone-d3 IS Progesterone with Progesterone-d9 IS
Linearity (r²) >0.99[5]>0.99[5]>0.99>0.99[6]
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[5]0.05 ng/mL[5]0.17 nmol/L[7]0.40 nmol/L[7]
Intra-day Precision (%CV) <10%[5]<10%[5]4.5 - 10.1%[6]4.5 - 10.1%[6]
Inter-day Precision (%CV) <10%[5]<10%[5]4.5 - 10.1%[6]4.5 - 10.1%[6]
Accuracy/Recovery (%) 85-115%[8]85-115%[8]95-108%[6]95-108%[6]

IS: Internal Standard, r²: Coefficient of determination, %CV: Percent Coefficient of Variation. Data is compiled from multiple sources for comparative purposes.[5][6][7][8]

Experimental Protocol: LC-MS/MS Method Validation

This section details a typical experimental protocol for the validation of an LC-MS/MS method for cortisone quantification in a biological matrix (e.g., serum, urine) using this compound as an internal standard. The protocol is based on established guidelines from regulatory bodies such as the FDA and EMA.[9][10][11]

1. Materials and Reagents:

  • Cortisone certified reference standard

  • This compound internal standard

  • LC-MS grade water, methanol, acetonitrile, and formic acid

  • Blank biological matrix (serum, urine, etc.) from at least six different sources

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Instrumentation:

  • A sensitive and robust LC-MS/MS system, such as a triple quadrupole mass spectrometer, equipped with an electrospray ionization (ESI) source.[5]

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

3. Validation Parameters and Acceptance Criteria:

The method validation should adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[12][13][14][15]

  • Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of cortisone and this compound.[15]

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the response. A minimum of six non-zero calibrators should be used, and the coefficient of determination (r²) should be ≥0.99.[5]

  • Accuracy and Precision: These are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[10][15]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[3]

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard. This is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution.[16]

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[15]

  • Stability: The stability of cortisone in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[8]

Visualizing the Workflow and Analyte-IS Relationship

To better illustrate the experimental and logical processes involved in this LC-MS/MS method validation, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sample Biological Sample add_is Spike with this compound IS sample->add_is extraction Extraction (SPE or LLE) add_is->extraction hplc HPLC/UHPLC Separation extraction->hplc ms Tandem Mass Spectrometry Detection hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification validation Validation Parameter Assessment quantification->validation

Caption: Experimental workflow for LC-MS/MS analysis.

analyte_is_relationship cluster_output Quantification cortisone Cortisone sample_prep Sample Prep Variation cortisone->sample_prep lc_variation LC Injection Variation cortisone->lc_variation ms_ionization MS Ionization Fluctuation cortisone->ms_ionization cortisone_d2 This compound cortisone_d2->sample_prep cortisone_d2->lc_variation cortisone_d2->ms_ionization ratio Ratio (Cortisone / this compound) ms_ionization->ratio

Caption: Analyte and internal standard relationship.

Conclusion

The validation of an LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of cortisone in biological matrices. The performance characteristics, including linearity, accuracy, precision, and sensitivity, are well within the acceptance criteria set by regulatory agencies. While other deuterated internal standards are effective for their respective analytes, this compound remains the optimal choice for cortisone analysis due to its identical chemical properties, ensuring accurate compensation for analytical variability. This guide serves as a valuable resource for laboratories aiming to develop and validate high-quality bioanalytical methods for steroid hormone analysis.

References

The Analytical Edge: Cross-Validation of Cortisone-d2 as a Premier Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of corticosteroids, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of Cortisone-d2 with other commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.

In the landscape of bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. Their use is critical for correcting variations in sample preparation, instrument response, and matrix effects.[1] This guide focuses on the cross-validation and performance of this compound, a deuterated analog of cortisone, and compares it with other internal standards used in corticosteroid analysis.

Performance Comparison of Internal Standards

The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be present in the biological matrix being analyzed.[2] Deuterated standards, such as this compound, are often preferred as they closely mimic the physicochemical properties of the endogenous analyte.[3]

The following table summarizes the performance characteristics of analytical methods employing this compound and other deuterated internal standards for the quantification of cortisone and the closely related cortisol. While a direct head-to-head cross-validation study across a wide range of internal standards is not extensively documented in the literature, this compilation of data from various validated methods provides a strong basis for comparison.

Internal StandardAnalyte(s)Sample MatrixMethod HighlightsLLOQPrecision (%CV)Accuracy (%)Reference
Cortisone-d7 Cortisone, CortisolSalivaSPE, LC-MS/MS100 ng/dLIntra-assay: 9.1, Inter-assay: 6.890.3 - 101.3[4]
Cortisol-d4 Cortisol, CortisoneSerumLLE, LC-MS/MSCortisol: 1.0 ng/mL, Cortisone: 2.5 ng/mLIntra-assay: 1.5-5.3 (Cortisol), 1.9-6.0 (Cortisone); Inter-assay: 1.5-4.5 (Cortisol), 1.9-5.8 (Cortisone)95.4 - 102.5 (Cortisol), 89.2 - 98.8 (Cortisone)[5]
PrednisoloneDexamethasone, CorticosteroneRat Plasma, Fetal TissueSPE, LC-MS/MSDexamethasone: 0.2 ng/mL, Corticosterone: 2.0 ng/mLNot specifiedNot specified[6]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction.

The data indicates that methods employing deuterated internal standards like Cortisone-d7 and Cortisol-d4 achieve excellent sensitivity, precision, and accuracy for the quantification of cortisone and cortisol. The choice between these standards may depend on the specific analyte panel and the availability of the standard. For the exclusive analysis of cortisone, this compound (or a highly deuterated version like d7) is theoretically the most appropriate choice due to the closest possible physicochemical match.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of cortisone using a deuterated internal standard.

Sample Preparation: Supported Liquid Extraction (SLE)

A common and efficient method for extracting steroids from serum or plasma involves Supported Liquid Extraction.

  • To 300 µL of serum, plasma, calibrator, or control sample, add a solution containing the deuterated internal standard (e.g., this compound).

  • Allow the sample to equilibrate for a minimum of 10 minutes.

  • Load the mixture onto an SLE plate.

  • Elute the analytes using two aliquots of 900 µL of ethyl acetate.

  • Evaporate the solvent under a gentle stream of nitrogen at 55°C.

  • Reconstitute the dried extract in 100 µL of a 50/50 methanol/water (v/v) solution.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted samples are then analyzed by LC-MS/MS.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or similar reversed-phase column is typically used for steroid separation.

  • Mobile Phases: A gradient elution is commonly employed using a combination of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like methanol or acetonitrile with formic acid (Mobile Phase B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode is standard for steroid analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for internal standard validation and the biological signaling pathway of cortisone.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Serum/Plasma Sample B Spike with this compound (Internal Standard) A->B C Protein Precipitation / Extraction (LLE, SPE, or SLE) B->C D Evaporation C->D E Reconstitution D->E F Injection into LC System E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Calculate Peak Area Ratio (Analyte/IS) I->J K Quantification using Calibration Curve J->K

Experimental workflow for cortisone analysis.

Cortisone itself is a biologically inactive prohormone. Its physiological effects are mediated through its conversion to the active glucocorticoid, cortisol.

G cluster_cell Target Cell cluster_nucleus Nucleus Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Activation Cortisol_active Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol_active->GR Binding HSD11B1->Cortisol_active GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Translocation Gene_Expression Modulation of Gene Expression GRE->Gene_Expression

Cortisone signaling pathway.

References

A Comparative Guide to Internal Standards for Cortisone Quantification: Cortisone-d2 vs. 13C-labeled Cortisone

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount for accurate and reliable quantification of analytes using mass spectrometry. This is particularly true for steroid hormones like cortisone, where endogenous levels can be low and the biological matrices are complex. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for cortisone: Cortisone-d2 (deuterium-labeled) and 13C-labeled cortisone.

For researchers, scientists, and drug development professionals, understanding the nuances of these internal standards is critical for developing robust and validated analytical methods. This comparison delves into the key performance characteristics of each, supported by established principles and experimental observations in the field of mass spectrometry.

Performance Comparison: this compound vs. 13C-labeled Cortisone

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, to compensate for any variability.[1][2][3][4] Stable isotope-labeled standards are considered the gold standard for this purpose.[2][5] However, the choice of isotope can significantly impact the performance of an assay.[6][7]

The following table summarizes the key differences between this compound and 13C-labeled cortisone based on well-documented phenomena in mass spectrometry.

FeatureThis compound (Deuterium-labeled)13C-labeled CortisoneRationale & Implications
Chromatographic Co-elution May exhibit a slight shift in retention time compared to unlabeled cortisone.[6][8][9]Typically co-elutes perfectly with unlabeled cortisone.[10]The "isotope effect" from the larger deuterium atom can alter the physicochemical properties of the molecule, leading to separation during chromatography.[8][9] Lack of co-elution can lead to inaccurate quantification, especially in the presence of matrix effects.[11]
Compensation for Matrix Effects Sub-optimal. Differential elution can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement.[8][11][12][13]Superior. Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, allowing for more accurate correction.[6]Matrix effects are a major source of variability in LC-MS/MS assays.[13] An ideal internal standard must co-elute with the analyte to effectively compensate for these effects.[8]
Isotopic Stability Generally stable, but the deuterium label can be prone to back-exchange with hydrogen, especially if located at an exchangeable position.[6][7]Highly stable. The 13C-carbon bond is not susceptible to exchange.[6][7]Loss of the isotopic label will lead to an underestimation of the analyte concentration. The stability of 13C-labeled standards provides greater confidence in the integrity of the assay over time and under various sample processing conditions.[6]
Chemical and Physical Properties Slightly different from unlabeled cortisone due to the mass and size difference of deuterium.[6][9]Virtually identical to unlabeled cortisone.[1][6]The closer the properties of the internal standard to the analyte, the better it will track the analyte through sample preparation and analysis, leading to more accurate and precise results.[4]
Cost and Availability Generally less expensive and more readily available.[1][7]Typically more expensive and may have limited commercial availability.[1]The cost-benefit of using a more expensive but superior internal standard should be considered based on the requirements of the study (e.g., regulatory submission vs. research-grade).

Experimental Protocols

A robust and reliable method for the quantification of cortisone in biological matrices is essential. Below is a representative experimental protocol for the analysis of cortisone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for use with either this compound or 13C-labeled cortisone as the internal standard.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 250 µL of human serum or plasma, add 750 µL of acetonitrile containing the internal standard (either this compound or 13C-labeled cortisone).

  • Vortex mix for 5 minutes to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant.

  • Vortex mix for 5 minutes to extract the steroids into the organic layer.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic (upper) layer to a new tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 60°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 150 x 3 mm, 2.6 µm particle size) is suitable for the separation of steroids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from a lower to a higher percentage of methanol is used to elute the steroids. A typical gradient might start at 35% B and increase to 80% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 15 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cortisone: The precursor ion (Q1) is m/z 361.1. A characteristic product ion (Q3) for quantification is m/z 163.1.

      • This compound: The precursor ion (Q1) is m/z 363.1. The product ion (Q3) will be the same as for unlabeled cortisone, m/z 163.1.

      • 13C-labeled Cortisone (e.g., Cortisone-13C3): The precursor ion (Q1) will be m/z 364.1. The product ion (Q3) will also be shifted, for example, m/z 166.1.

    • Source Conditions: Optimized for the specific instrument, including parameters like sheath gas, auxiliary gas, and capillary temperature.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (cortisone) to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of cortisone in the unknown samples is then determined from the calibration curve.

Visualizing the Workflow and Comparison

The following diagrams, created using the DOT language, illustrate the experimental workflow and the critical difference between the two types of internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add Internal Standard (this compound or 13C-Cortisone) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Liquid-Liquid Extraction (Ethyl Acetate) s3->s4 s5 Evaporation & Reconstitution s4->s5 a1 LC Separation s5->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Experimental workflow for cortisone quantification.

comparison_logic cluster_ideal Ideal Internal Standard Behavior (13C-Cortisone) cluster_nonideal Potential Issue with Deuterated Standard (this compound) i_analyte Cortisone i_matrix Matrix Effect (Ion Suppression) i_analyte->i_matrix Co-elution i_is 13C-Cortisone i_is->i_matrix Co-elution end_ideal Result i_matrix->end_ideal Accurate Quantification ni_analyte Cortisone ni_matrix1 Matrix Effect (Time 1) ni_analyte->ni_matrix1 Elutes at T1 ni_is This compound ni_matrix2 Matrix Effect (Time 2) ni_is->ni_matrix2 Elutes at T2 (Chromatographic Shift) end_nonideal Result ni_matrix1->end_nonideal Inaccurate Quantification start LC Injection start->i_analyte start->i_is start->ni_analyte start->ni_is

Caption: Logical comparison of internal standard elution.

Conclusion

While this compound may be a more accessible and cost-effective option, the potential for chromatographic shifts and incomplete compensation for matrix effects presents a significant risk to data quality.[8][11][12][13] For applications requiring the highest level of accuracy and precision, such as in clinical research and drug development, 13C-labeled cortisone is the superior choice for an internal standard. Its chemical and physical similarity to the unlabeled analyte ensures co-elution and effective correction for matrix effects, leading to more reliable and reproducible data.[6][10] The initial investment in a 13C-labeled standard can prevent costly and time-consuming method redevelopment and ensure the integrity of study results.

References

A Comparative Analysis of Cortisone-d2 and Cortisone-d4 as Internal Standards in Analytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Cortisone Analysis

In the precise quantification of cortisone by mass spectrometry-based methods, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. Deuterium-labeled analogs of the analyte, such as Cortisone-d2 and Cortisone-d4, are frequently employed for this purpose. This guide provides a comparative analysis of these two internal standards, summarizing their performance based on available experimental data and outlining detailed experimental protocols.

Performance Characteristics: A Side-by-Side Comparison

Table 1: Summary of Quantitative Performance Data

Performance ParameterThis compoundCortisone-d4 (as part of a steroid panel)
Lower Limit of Quantification (LLOQ) 0.69 nmol/L[1]Not explicitly reported for cortisone, but for a multi-steroid panel including cortisol, LLOQ was 3.45 nmol/L[1]
Recovery Data not available in reviewed literature>89% for a panel of urinary steroids including cortisone[2]
Precision (Intra- and Inter-assay CV%) Data not available in reviewed literature<10% for a panel of urinary steroids including cortisone[2]
Accuracy Data not available in reviewed literature85-105% for a panel of urinary steroids including cortisone[2]
Matrix Effects Not explicitly reported, but the use of a deuterated standard is intended to minimize this.Not explicitly reported, but the use of a deuterated standard is intended to minimize this.

Note: The data presented for Cortisone-d4 is derived from a method for the simultaneous determination of multiple urinary steroids, with Cortisol-d4 used as the internal standard for the entire panel, including cortisone. This approach is common in multi-analyte methods. The performance of Cortisone-d4 specifically for cortisone quantification may vary.

Experimental Methodologies: Protocols for LC-MS/MS Analysis

The following protocols are representative of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cortisone using either this compound or a deuterated cortisone analog like Cortisone-d4.

Sample Preparation: Solid Phase Extraction (SPE)

A robust sample preparation is crucial for removing interfering substances from the biological matrix.

Sample_Preparation cluster_sample_prep Sample Preparation Workflow Sample Biological Sample (e.g., Serum, Urine) Add_IS Spike with Internal Standard (this compound or Cortisone-d4) Sample->Add_IS Load_Sample Load Sample onto SPE Cartridge Add_IS->Load_Sample SPE_Condition Condition SPE Cartridge (e.g., Methanol, Water) SPE_Condition->Load_Sample Wash Wash Cartridge to Remove Interferences (e.g., Water, Acetone/Water) Load_Sample->Wash Elute Elute Cortisone and IS (e.g., Methanol, Ethyl Acetate) Wash->Elute Evaporate Evaporate to Dryness (under Nitrogen) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis Inject into LC-MS/MS System Reconstitute->LCMS_Analysis

A generalized solid-phase extraction (SPE) workflow for the purification of cortisone from biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The separation and detection of cortisone and its deuterated internal standard are achieved using LC-MS/MS.

Table 2: Typical LC-MS/MS Parameters

ParameterTypical Conditions
LC Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 150 mm x 2.1 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Spectrometer Triple Quadrupole
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Cortisone: m/z 361.2 → 163.1 (Quantifier), 361.2 → 121.0 (Qualifier)[1]This compound: Specific transitions would be monitored based on the deuteration pattern.Cortisone-d4: Specific transitions would be monitored based on the deuteration pattern.

Cortisone Metabolism and its Analytical Implications

Understanding the metabolic pathway of cortisone is essential for interpreting analytical results and troubleshooting potential interferences. Cortisone is the inactive metabolite of cortisol, and their interconversion is a key regulatory step in glucocorticoid signaling.

Cortisone_Metabolism cluster_metabolism Cortisol-Cortisone Interconversion Cortisol Cortisol (Active) HSD11B2 11β-HSD2 Cortisol->HSD11B2 Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 HSD11B1->Cortisol HSD11B2->Cortisone

The enzymatic interconversion of cortisol and cortisone.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) primarily converts cortisone to active cortisol, while 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates cortisol by converting it to cortisone[2]. This equilibrium is crucial for regulating local cortisol concentrations in various tissues. When selecting an internal standard, it is important to consider that any in-source conversion or metabolic instability of the standard could compromise the accuracy of the measurement. A stable, well-characterized deuterated standard is therefore essential.

Conclusion and Recommendations

Both this compound and Cortisone-d4 are suitable for use as internal standards in the LC-MS/MS quantification of cortisone. The choice between them may depend on several factors, including commercial availability, cost, and the specific requirements of the analytical method.

  • This compound has been successfully used in published methods and demonstrates a good lower limit of quantification[1].

  • Cortisone-d4 , often included in panels with other deuterated steroids, has shown excellent recovery, precision, and accuracy in the context of multi-analyte urinary steroid analysis[2].

Key Considerations for Researchers:

  • Method Validation: Regardless of the chosen internal standard, thorough method validation is imperative. This should include assessments of linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the analytical data.

  • Isotopic Purity: The isotopic purity of the deuterated internal standard should be high to minimize any potential contribution to the analyte signal.

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte to provide the most effective compensation for matrix effects.

Ultimately, the optimal choice of internal standard will be the one that provides the most accurate and precise results within the specific analytical platform and biological matrix being investigated. Researchers are encouraged to perform their own validation experiments to determine the most suitable internal standard for their specific application.

References

The Role of Cortisone-d2 in Enhancing Accuracy and Precision in Steroid Hormone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of steroid hormones by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Cortisone-d2, a deuterated analog of cortisone, is frequently employed for this purpose. This guide provides a comprehensive comparison of the performance of this compound with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in mass spectrometry-based quantification.[1] They exhibit nearly identical chemical and physical properties to their endogenous, unlabeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible data.[1] While both deuterium and 13C-labeled standards are available, deuterated standards are more commonly used due to the abundance of hydrogen atoms in organic molecules.[1][2]

Performance Comparison of Internal Standards

While direct head-to-head comparative studies of different internal standards for cortisone analysis are limited in the readily available scientific literature, the performance of methods utilizing this compound and other deuterated analogs can be assessed through their validation data. The following tables summarize key performance metrics from various studies, providing insights into the accuracy and precision achievable with these internal standards.

Table 1: Accuracy of Steroid Hormone Analysis Using Deuterated Internal Standards

AnalyteInternal StandardMatrixAccuracy (% Recovery / Bias)Reference
CortisolCortisol-d4Serum86.4% - 115.0% (Apparent Recovery)[3]
CortisolCortisol-d4Serum95% - 108%
CortisoneCortisone-d8Urine91.6% (Trueness at LLOQ)[4]
Multiple SteroidsDeuterated CocktailSerum79%–115% (Trueness)[5]
Multiple SteroidsDeuterated CocktailSerum88.3% - 115.5% (Intra-day Accuracy)
Multiple SteroidsDeuterated CocktailSerum91.4% - 117.2% (Inter-day Accuracy)
CortisolD4-cortisolCanine Urine87% - 105%[6]

Table 2: Precision of Steroid Hormone Analysis Using Deuterated Internal Standards

AnalyteInternal StandardMatrixIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Reference
CortisolCortisol-d4Serum5.3% - 12.8%5.3% - 12.8%[3]
CortisoneCortisone-d8Urine6.1% (at LLOQ)Not Reported[4]
Multiple SteroidsDeuterated CocktailSerum0.8% - 11.8%Not Reported[5]
Multiple SteroidsDeuterated CocktailSerum1.1% - 8.8%5.2% - 14.8%
CortisolD4-cortisolCanine Urine2.39% - 9.45%Not Reported[6]

Experimental Protocols

Detailed methodologies are critical for replicating and evaluating analytical performance. Below are two representative experimental protocols for the analysis of steroid hormones using deuterated internal standards, including this compound.

Protocol 1: LC-MS/MS Analysis of 13 Steroids in Human Serum

This method describes the simultaneous quantification of a panel of 13 steroid hormones, including cortisone, using a cocktail of deuterated internal standards.[7]

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 250 µL of serum, add a cocktail of deuterated internal standards (including this compound).

  • Perform protein precipitation followed by liquid-liquid extraction to isolate the steroids and minimize ion suppression.[7]

2. Liquid Chromatography (LC):

  • System: TLX-II Transcend LC system.[7]

  • Column: Accucore RP-MS column (100 mm x 2.1 mm, 2.6 μm particle size).[7]

  • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.[7]

  • Mobile Phase B: Methanol with 0.1% (v/v) formic acid.[7]

  • Gradient: A slow gradient increasing the percentage of methanol from 35% to 80% (v/v) over 15 minutes is used to achieve complete resolution of steroid isobars.[7]

  • Flow Rate: 0.4 mL/min.[7]

3. Tandem Mass Spectrometry (MS/MS):

  • System: TSQ Vantage triple quadrupole mass spectrometer.[7]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ionization mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of each steroid and its corresponding deuterated internal standard.[7]

Protocol 2: LC-MS/MS Analysis of Cortisol and Cortisone in Urine

This protocol details a validated method for the determination of urinary free cortisol and cortisone using their respective deuterated internal standards.[4]

1. Sample Preparation:

  • Aliquots of urine (100 µL) are combined with a buffer containing deuterated internal standards (Cortisol-d4 and Cortisone-d8).[6]

2. Liquid Chromatography (LC):

  • System: Not explicitly stated, but a standard HPLC or UHPLC system is used.

  • Column: A reverse-phase column is typically used for steroid separation.

  • Mobile Phases: The specific mobile phases are not detailed but would likely consist of an aqueous solution with a modifier (e.g., formic acid or ammonium fluoride) and an organic solvent (e.g., methanol or acetonitrile).

  • Gradient: A gradient elution is employed to separate cortisol and cortisone from other urine matrix components.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI) in positive ion mode (ESI+).[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for cortisol, cortisone, and their internal standards.[4]

    • Cortisone Retention Time: ~1.71 min[4]

    • Cortisone-d8 Retention Time: ~1.69 min[4]

    • Cortisol Retention Time: ~1.99 min[4]

    • Cortisol-d4 Retention Time: ~1.98 min[4]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for steroid hormone analysis using a deuterated internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum) add_is Add this compound Internal Standard sample->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc LC Separation evaporation->lc ms MS/MS Detection lc->ms quantification Quantification (Peak Area Ratio) ms->quantification results Concentration Results quantification->results

Experimental workflow for steroid analysis.

Signaling Pathways and Logical Relationships

In the context of steroid hormone analysis, the primary "pathway" is the analytical workflow itself, as depicted above. The logical relationship is straightforward: the consistent ratio of the native analyte to its stable isotope-labeled internal standard from sample preparation through detection allows for accurate quantification, correcting for any analyte loss or signal variation during the process.

References

Performance Showdown: Cortisone-d2 Analysis Across Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of steroid hormones is paramount. Cortisone-d2, a deuterated internal standard for cortisone, plays a critical role in achieving reliable results in liquid chromatography-mass spectrometry (LC-MS)-based bioanalysis. This guide provides a comparative evaluation of different mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the quantitative analysis of this compound, supported by experimental data and detailed protocols.

The choice of a mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of an analytical method. Understanding the strengths and weaknesses of each platform is crucial for selecting the most appropriate instrumentation for a given application.

At a Glance: Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics for the analysis of corticosteroids, including what can be expected for this compound, on various mass spectrometer platforms. Data has been compiled from a range of application notes and research articles.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Lower Limit of Quantification (LLOQ) 1 - 5 pg/mL[1]Typically in the low pg/mL range; can be comparable to QqQ[2]Low pg/mL to sub-ng/mL range; comparable to QqQ[3]
Linear Dynamic Range > 3 orders of magnitude≥4.3 orders of magnitude[2]Up to 5 orders of magnitude
Precision (%CV) < 10%[1]Typically < 15%< 10%[3]
Selectivity High (using MRM)Very High (High Resolution)Excellent (High Resolution)
Primary Application Targeted QuantificationScreening and QuantificationTargeted and Untargeted Analysis

In-Depth Platform Analysis

Triple Quadrupole (QqQ) Mass Spectrometers

Triple quadrupole instruments are the gold standard for targeted quantitative analysis due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes matrix interference and provides excellent signal-to-noise ratios.

For this compound, typical MRM transitions are:

  • Quantifier: 407.3 -> 303.1[4]

  • Qualifier: 407.3 -> 313.0[4]

Studies have demonstrated the exceptional performance of QqQ platforms, such as the Thermo Scientific™ TSQ series™ and the Waters™ Xevo™ TQ-S, for corticosteroid analysis, achieving LLOQs in the low pg/mL range with excellent precision and accuracy.[1][5]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers

Q-TOF instruments offer a significant advantage in their ability to perform high-resolution mass spectrometry (HRMS), providing high mass accuracy and the capability for both targeted and untargeted analysis. For quantitative analysis, a "Tof-MRM" mode can be utilized, which offers comparable sensitivity to traditional MRM on a QqQ for many applications.[2]

The SCIEX ZenoTOF 7600 system, for instance, demonstrates the ability to sensitively quantify steroids while also providing qualitative structural information.[6] While specific performance data for this compound on this platform is not widely published in a comparative format, the technology's high speed and sensitivity suggest robust performance for steroid analysis.[6] Similarly, the Waters Xevo G2-XS QTof has been shown to provide sensitive, accurate, and robust quantitative results, with LLOQs often within a close range of those achieved by tandem quadrupole instruments.[2]

Orbitrap Mass Spectrometers

Orbitrap-based mass spectrometers, such as the Thermo Scientific™ Q Exactive™ series, are renowned for their very high resolution and mass accuracy. This allows for excellent selectivity, as the analyte signal can be distinguished from isobaric interferences with a high degree of confidence. For quantitative analysis, Orbitrap instruments can operate in full-scan mode or in a targeted selected ion monitoring (t-SIM) or parallel reaction monitoring (PRM) mode, which is analogous to MRM on a QqQ.

Research has shown that modern Orbitrap instruments can achieve quantitative performance comparable to that of triple quadrupoles for the analysis of small molecules, including steroids.[3] Their versatility makes them a powerful tool for both quantitative and qualitative workflows, enabling retrospective data analysis without the need for re-injection.

Experimental Protocols

A generalized experimental workflow for the analysis of this compound in a biological matrix (e.g., serum) is outlined below. Specific parameters will vary depending on the instrument and laboratory.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of serum, add an appropriate amount of this compound internal standard.

  • Add 1.5 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed to achieve optimal separation of steroids.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for cortisone analysis.

  • Source Conditions: Optimized for the specific instrument and flow rate.

  • Analyzer Settings:

    • QqQ: Set to MRM mode with the appropriate transitions for this compound.

    • Q-TOF/Orbitrap: Can be operated in a targeted HRMS mode (e.g., Tof-MRM, PRM) or high-resolution full scan.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of cortisone, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis serum Biological Sample (e.g., Serum) add_is Add this compound Internal Standard serum->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Mass Spectrometry Detection (QqQ, Q-TOF, or Orbitrap) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 18-OH-Corticosterone 18-OH-Corticosterone Corticosterone->18-OH-Corticosterone Aldosterone Aldosterone 18-OH-Corticosterone->Aldosterone 17-OH-Pregnenolone->17-OH-Progesterone 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol Cortisone Cortisone Cortisol->Cortisone 11β-HSD

Caption: Simplified steroidogenesis pathway showing the conversion of Cortisol to Cortisone.

References

A Comparative Guide to Cortisone-d2 and Non-labeled Cortisone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cortisone-d2 and its non-labeled counterpart, cortisone, for use in cell-based assays. While this compound is primarily utilized as an internal standard in mass spectrometry-based quantification due to its distinct mass, its biological activity in cellular systems is a subject of interest. This document outlines the theoretical basis for potential differences in their activity and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Cortisone and the Effect of Deuteration

Cortisone is a glucocorticoid, a class of steroid hormones that plays a crucial role in regulating inflammation, metabolism, and immune responses.[1][2] Its effects are mediated through the binding and activation of the glucocorticoid receptor (GR), which then modulates the transcription of target genes.[2]

This compound is a synthetic version of cortisone where two hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution, known as deuteration, can influence the pharmacokinetic and metabolic profiles of a drug.[3] The underlying principle is the kinetic isotope effect (KIE) , where the breaking of a carbon-deuterium (C-D) bond requires more energy and thus occurs at a slower rate than the cleavage of a carbon-hydrogen (C-H) bond. This can lead to a reduced rate of metabolism, potentially altering the potency and duration of action of the compound in biological systems.

Data Presentation: A Framework for Comparison

To objectively compare the performance of this compound and non-labeled cortisone, quantitative data from the following proposed experiments should be collected and organized as follows:

Table 1: Glucocorticoid Receptor (GR) Binding Affinity

CompoundIC50 (nM)Ki (nM)
Non-labeled Cortisone
This compound
Dexamethasone (Control)

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound that displaces 50% of the labeled ligand. Ki: The inhibitory constant, indicating the binding affinity of the compound to the receptor.

Table 2: GR-Mediated Gene Transcription (Reporter Assay)

CompoundEC50 (nM)Maximum Luciferase Induction (Fold Change)
Non-labeled Cortisone
This compound
Dexamethasone (Control)

EC50: The half-maximal effective concentration, representing the concentration of the compound that elicits 50% of the maximum response.

Table 3: Inhibition of TNF-α Release in Macrophages

CompoundIC50 (nM)Maximum Inhibition of TNF-α (%)
Non-labeled Cortisone
This compound
Dexamethasone (Control)

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound that inhibits 50% of the LPS-induced TNF-α release.

Experimental Protocols

Herein are detailed methodologies for key experiments to compare the biological activity of this compound and non-labeled cortisone.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the binding affinity of the test compounds to the GR by measuring their ability to compete with a labeled ligand.

Materials:

  • Human Glucocorticoid Receptor (recombinant)

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)[3]

  • Assay Buffer

  • Dexamethasone (as a positive control)

  • 96-well, black, flat-bottom plates

Procedure:

  • Prepare serial dilutions of non-labeled cortisone, this compound, and dexamethasone in the assay buffer.

  • In a 96-well plate, add the diluted compounds.

  • Add the fluorescently labeled GR ligand to all wells.

  • Initiate the binding reaction by adding the recombinant GR protein to all wells.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.[3]

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Calculate the IC50 values from the competition curves and subsequently determine the Ki values.

Expected Outcome: This assay will reveal if deuteration affects the binding affinity of cortisone to the GR.

GR-Mediated Gene Transcription Assay (Luciferase Reporter)

This assay measures the ability of the compounds to activate the GR and induce the expression of a reporter gene.

Materials:

  • A549 cells stably expressing a glucocorticoid response element (GRE)-driven luciferase reporter gene.[4]

  • DMEM with 10% FBS

  • Dexamethasone (as a positive control)

  • 96-well, white, clear-bottom plates

  • Luciferase assay reagent

Procedure:

  • Seed the A549-GRE cells in a 96-well plate and incubate overnight.

  • Replace the medium with fresh medium containing serial dilutions of non-labeled cortisone, this compound, or dexamethasone.

  • Incubate the cells for 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 values from the dose-response curves.

Expected Outcome: This assay will determine the potency of each compound in activating GR-mediated gene transcription.

Inhibition of Cytokine Release Assay

This assay assesses the anti-inflammatory properties of the compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Dexamethasone (as a positive control)

  • Human TNF-α ELISA kit

Procedure:

  • Plate the PBMCs or differentiated THP-1 cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of non-labeled cortisone, this compound, or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.

  • Incubate the cells for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 values for the inhibition of TNF-α release.

Expected Outcome: This assay will compare the anti-inflammatory efficacy of the two compounds.

Visualizations

Signaling Pathway of Glucocorticoid Action

G cluster_cell Cell cluster_nucleus Nucleus Cortisone Cortisone / this compound GR Glucocorticoid Receptor (GR) Cortisone->GR Complex Cortisone-GR Complex GR->Complex Binding HSP Heat Shock Proteins HSP->GR Chaperones GRE Glucocorticoid Response Element (GRE) Complex->GRE Translocation & Binding Transcription Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA

Caption: Glucocorticoid signaling pathway.

Experimental Workflow for GR Competitive Binding Assay

G A Prepare serial dilutions of Cortisone, this compound, and Control B Add compounds to 96-well plate A->B C Add fluorescent GR ligand B->C D Add recombinant GR protein C->D E Incubate 2-4 hours at RT D->E F Measure Fluorescence Polarization E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for the GR competitive binding assay.

Experimental Workflow for Cytokine Release Assay

G A Plate immune cells (PBMCs or Macrophages) B Pre-treat with Cortisone, This compound, or Control A->B C Stimulate with LPS B->C D Incubate 18-24 hours C->D E Collect supernatant D->E F Measure TNF-α by ELISA E->F G Calculate IC50 values F->G

Caption: Workflow for the cytokine release assay.

References

Establishing Cortisone Reference Intervals: A Comparative Guide Using Cortisone-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing cortisone reference intervals, with a central focus on the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and cortisone-d2 as a stable isotope-labeled internal standard. Accurate reference intervals are crucial for the clinical interpretation of cortisone levels in various physiological and pathological states. This document will delve into the experimental protocols, present comparative data, and highlight the advantages of modern analytical techniques over traditional methods.

The Shift from Immunoassay to Mass Spectrometry

Historically, the quantification of steroid hormones, including cortisone, relied heavily on immunoassays. However, these methods are often hampered by a lack of specificity due to cross-reactivity with structurally similar steroids.[1][2] This can lead to inaccurate measurements and misinterpretation of results.[1][3] The advent of LC-MS/MS has revolutionized steroid analysis by offering significantly higher analytical specificity and sensitivity, allowing for the precise quantification of individual steroid hormones, free from the interferences that plague immunoassays.[4][5]

The superiority of LC-MS/MS is particularly evident in the context of the dexamethasone suppression test, where immunoassays have shown a notable underdetection of hypercortisolism compared to LC-MS/MS.[3] Furthermore, studies have demonstrated a consistent positive bias in immunoassay results for urinary free cortisol when compared to LC-MS/MS.[4][6]

The Role of this compound as an Internal Standard

In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification. This compound, a deuterated form of cortisone, is an ideal internal standard for this purpose. It is chemically identical to the analyte of interest (cortisone) and thus exhibits the same behavior during sample preparation, chromatography, and ionization.[5] The mass difference between cortisone and this compound allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling the correction for any variations in the analytical process, such as extraction efficiency and matrix effects.[5]

Comparative Analysis of Analytical Methods

The choice of analytical methodology significantly impacts the accuracy and reliability of cortisone measurements and the subsequent establishment of reference intervals. Below is a comparison of the primary methods used for cortisone quantification.

FeatureImmunoassayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Lower, prone to cross-reactivity with other steroids.[1][2]High, capable of distinguishing between structurally similar molecules.[4][5]
Sensitivity Variable, may be insufficient for low concentrations.High, allowing for the detection of very low analyte levels.[7]
Accuracy Can be compromised by interferences, leading to biased results.[3][6]High, especially with the use of a stable isotope-labeled internal standard like this compound.[5]
Multiplexing Typically measures a single analyte.Capable of simultaneously measuring multiple steroids in a single run.
Cost & Complexity Generally lower cost and less complex instrumentation.Higher initial instrument cost and requires specialized expertise.[1]

Established Reference Intervals for Cortisone using LC-MS/MS

The following tables summarize cortisone reference intervals established in various studies using LC-MS/MS. It is important to note that reference intervals can vary based on the population studied, the biological matrix, and the specific analytical method used.

Table 1: Salivary Cortisone Reference Intervals

PopulationTimeReference Interval (nmol/L)Study
Adults23:00 hUpper limit: 13.5European Journal of Endocrinology (2020)

Table 2: Urinary Free Cortisone (UFE) Reference Intervals

PopulationTimeReference Interval (µ g/24-h )Study
Adults24-hour27.97 - 139.21Steroids (2024)[7]

Experimental Protocol: Cortisone Quantification in Serum by LC-MS/MS using this compound

This section outlines a representative experimental protocol for the quantification of cortisone in human serum using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To 85 µL of serum, calibrator, or quality control sample, add 10 µL of the internal standard working solution containing this compound.[5]

  • Vortex the mixture and allow it to equilibrate for 1 hour.[5]

  • Perform a liquid-liquid extraction by adding 825 µL of an ethyl acetate:hexane (80:20) mixture.[5]

  • Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

  • Transfer 600 µL of the supernatant (organic layer) to a clean tube.[5]

  • Wash the organic phase by adding 50 µL of 0.1 M ammonium formate buffer (pH 9.0).[5]

  • Transfer 500 µL of the washed organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.[5]

  • Reconstitute the dried extract in 50 µL of a water:methanol (49.9:50) mixture containing 0.1% formic acid.[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase column (e.g., C18) is typically used for the separation of steroids.

    • Mobile Phase: A gradient elution with a binary mobile phase system is common. For example, Mobile Phase A could be water with 0.2 mM ammonium fluoride, and Mobile Phase B could be methanol with 0.2 mM ammonium fluoride.[8]

    • Flow Rate: A typical flow rate is around 400 µL/min.[8]

    • Injection Volume: 20 µL.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for steroid analysis.[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both cortisone and the this compound internal standard.

    • MRM Transitions (Example):

      • Cortisone: m/z 361.2 → 163.1

      • This compound: The specific transition would depend on the deuteration pattern. For example, for cortisone-d7, a transition of m/z 369.3 → 169.1 has been reported.

Data Analysis and Quantification

The concentration of cortisone in the samples is determined by calculating the ratio of the peak area of the analyte (cortisone) to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve generated from standards of known cortisone concentrations.

Visualizing the Cortisol-Cortisone Metabolic Pathway

The interplay between cortisol and its inactive metabolite, cortisone, is a critical aspect of glucocorticoid regulation. This conversion is primarily mediated by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[9][10][11]

Cortisol_Cortisone_Pathway Cortisol Cortisol (Active) Cortisone Cortisone (Inactive) Cortisol->Cortisone Inactivation Cortisone->Cortisol Activation Enzyme1 11β-HSD2 Enzyme1->Cortisol Catalyzes Enzyme2 11β-HSD1 Enzyme2->Cortisone Catalyzes

Caption: The interconversion of active cortisol and inactive cortisone by 11β-HSD enzymes.

Experimental Workflow for Establishing Cortisone Reference Intervals

The process of establishing reliable reference intervals is a multi-step endeavor that requires careful planning and execution.

Reference_Interval_Workflow cluster_0 Phase 1: Planning and Cohort Selection cluster_1 Phase 2: Sample Collection and Processing cluster_2 Phase 3: Analytical Measurement cluster_3 Phase 4: Statistical Analysis and Interval Definition A Define Reference Population B Establish Exclusion/Inclusion Criteria A->B C Obtain Ethical Approval B->C D Standardized Sample Collection C->D E Sample Processing and Storage D->E F LC-MS/MS Analysis with this compound E->F G Data Acquisition and Quality Control F->G H Statistical Analysis of Results G->H I Determination of Reference Intervals (e.g., 95th percentile) H->I

Caption: A streamlined workflow for establishing cortisone reference intervals.

Conclusion

The use of LC-MS/MS with a deuterated internal standard like this compound represents the gold standard for the accurate and reliable quantification of cortisone. This methodology overcomes the significant limitations of traditional immunoassays, allowing for the establishment of robust reference intervals that are essential for clinical diagnostics and research. By following standardized protocols and rigorous validation procedures, researchers and clinicians can ensure the quality and accuracy of their cortisone measurements, leading to improved patient care and a deeper understanding of steroid hormone physiology.

References

Safety Operating Guide

Proper Disposal of Cortisone-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Cortisone-d2 is critical for ensuring laboratory safety and environmental protection. As a deuterated analog of a corticosteroid, this compound requires careful handling and adherence to established protocols for chemical waste management. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). While some safety data sheets (SDS) may classify it as non-hazardous, others indicate potential reproductive and organ toxicity with prolonged exposure.[1][2] Therefore, caution is advised.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[1][3]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., diatomite) and collect it for disposal.[1] Decontaminate the surface with alcohol.[1]

Safety and Handling Parameter Guideline References
Personal Protective Equipment Safety goggles, protective gloves, lab coat[1][3]
Handling Use in a well-ventilated area; avoid dust and aerosol formation.[1]
Storage Keep container tightly sealed in a cool, well-ventilated area.[1]
Spill Cleanup Absorb with inert material, decontaminate surfaces with alcohol.[1]
Incompatibilities Strong oxidizing agents.[4]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.[5][6]

  • Segregation:

    • Isolate this compound waste from other waste streams, such as sharps, biological waste, or radioactive waste.[7]

    • Do not mix with incompatible chemicals, particularly strong oxidizing agents.[4]

  • Containerization:

    • Place the this compound waste, including any contaminated materials like absorbent pads or PPE, into a designated and appropriate waste container.[5]

    • The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.[8]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."[9]

    • The label should include the chemical name ("this compound"), any relevant hazard pictograms, and the date when the waste was first added to the container.[5][9]

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[5]

    • This area should be under the control of laboratory personnel and away from general traffic.

  • Disposal Request and Pickup:

    • Once the container is full or has been in storage for the maximum allowed time (often up to 12 months, but this can vary by institution), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[5]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Disposal of Empty Containers:

    • To dispose of the original empty this compound container, it should be triple-rinsed with a suitable solvent.[7]

    • The first rinse should be collected and disposed of as hazardous chemical waste.[7] Subsequent rinses may be permissible for drain disposal, but it is crucial to check with your local regulations and EHS office first.[7] After rinsing, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate containerize Place in a Designated, Compatible Container segregate->containerize drain_trash_no Do NOT Dispose Down Drain or in Regular Trash segregate->drain_trash_no label Label Container as 'Hazardous Waste' with Chemical Name and Date containerize->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Contractor for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound. Regulations for hazardous waste disposal can vary by location.

References

Essential Safety and Logistical Guidance for Handling Cortisone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of active pharmaceutical ingredients (APIs) like Cortisone-d2 is paramount. This document provides a comprehensive operational and disposal plan, emphasizing personal protective equipment (PPE) and engineering controls to minimize exposure and ensure laboratory safety.

Hazard Classification:

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin contact, inhalation, and ingestion of this compound powder. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Respiratory Protection RespiratorA NIOSH-approved respirator is recommended if exposure limits may be exceeded or if irritation is experienced.[2] For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[5]
Hand Protection GlovesWear two pairs of powder-free, disposable gloves (e.g., nitrile).[6]
Body Protection Gown/CoverallA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6] For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[6]
Eye Protection GogglesSafety glasses with side shields or chemical splash goggles should be worn.[3]
Engineering and Administrative Controls

Engineering controls are the most effective means of minimizing exposure to hazardous powders.[7][8]

Control TypeDescription
Primary Engineering Control (PEC) All handling of this compound powder (e.g., weighing, reconstitution) should be performed in a containment device such as a chemical fume hood, biological safety cabinet, or a glovebox isolator.[8][9]
Ventilation Ensure adequate general laboratory ventilation to supplement the primary engineering controls.
Administrative Controls Develop Standard Operating Procedures (SOPs) for the handling and disposal of this compound. Restrict access to areas where the compound is handled. Provide comprehensive training to all personnel on the hazards and safety procedures.

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the key steps for safely handling this compound powder in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Required PPE prep_area->gather_ppe prep_pec Prepare Primary Engineering Control (PEC) gather_ppe->prep_pec don_ppe Don PPE in Correct Order prep_pec->don_ppe Proceed to Handling transfer_compound Transfer this compound to PEC don_ppe->transfer_compound weigh_reconstitute Weigh and Reconstitute Powder transfer_compound->weigh_reconstitute decontaminate_pec Decontaminate PEC Surfaces weigh_reconstitute->decontaminate_pec Proceed to Cleanup package_waste Package Contaminated Waste decontaminate_pec->package_waste doff_ppe Doff PPE in Correct Order package_waste->doff_ppe dispose_waste Dispose of Waste via Licensed Contractor doff_ppe->dispose_waste

Figure 1. Step-by-step workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

All materials that come into contact with this compound are considered hazardous waste. This includes:

  • Unused or expired this compound

  • Empty primary containers

  • Contaminated PPE (gloves, gown, etc.)

  • Labware (pipette tips, vials, etc.)

  • Spill cleanup materials

These items must be collected in a dedicated, clearly labeled hazardous waste container.[10][11] Hazardous pharmaceutical waste is typically collected in black containers.[10]

Disposal Procedure:

  • Segregate: Do not mix hazardous pharmaceutical waste with other waste streams.

  • Contain: Place all contaminated items in a leak-proof, sealable container labeled "Hazardous Pharmaceutical Waste."

  • Store: Store the waste container in a secure, designated area away from general laboratory traffic.

  • Dispose: Arrange for pick-up and disposal by a licensed hazardous waste management company.[12][13] Incineration is a common and required method for treating such waste.[10]

The following decision tree illustrates the disposal pathway for materials associated with this compound handling.

start Material Used in this compound Handling contact_check Did it come into contact with this compound? start->contact_check hazardous_waste Segregate as Hazardous Pharmaceutical Waste contact_check->hazardous_waste Yes non_hazardous_waste Dispose as General Laboratory Waste contact_check->non_hazardous_waste No licensed_disposal Dispose via Licensed Hazardous Waste Contractor hazardous_waste->licensed_disposal

Figure 2. Disposal decision tree for this compound related materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.